Technical Documentation Center

2-[2-(4-methylphenyl)ethynyl]thiophene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[2-(4-methylphenyl)ethynyl]thiophene
  • CAS: 80746-49-2

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Validation of 2-[2-(4-Methylphenyl)ethynyl]thiophene: A Technical Guide

Introduction & Pharmacological Relevance Diarylacetylenes containing heteroaromatic moieties, such as 2-[2-(4-methylphenyl)ethynyl]thiophene (commonly referred to as 2-(p-tolylethynyl)thiophene), are highly privileged sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Diarylacetylenes containing heteroaromatic moieties, such as 2-[2-(4-methylphenyl)ethynyl]thiophene (commonly referred to as 2-(p-tolylethynyl)thiophene), are highly privileged scaffolds in medicinal chemistry, organic electronics, and nonlinear optics. The rigid, linear alkyne linker enforces a planar geometry that facilitates extended π-electron delocalization between the electron-rich thiophene ring and the functionalized tolyl group.

For drug development professionals, ensuring the absolute structural integrity of this conjugated system is paramount. This whitepaper provides an in-depth, self-validating methodology for the synthesis and precise Nuclear Magnetic Resonance (NMR) spectroscopic validation of 2-[2-(4-methylphenyl)ethynyl]thiophene.

Causality in Synthetic Methodologies

The construction of the internal alkyne bridge is most reliably achieved via a palladium/copper-cocatalyzed Sonogashira cross-coupling. While alternative transition-metal-free approaches exist—such as the benzotriazole-methylphosphonate elimination route developed by [1]—the Sonogashira protocol remains the industry standard due to its high atom economy and scalability.

The protocol described below is engineered as a self-validating system , embedding analytical checkpoints directly into the workflow to prevent the propagation of synthetic errors (such as alkyne homocoupling) into downstream drug discovery assays.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation and Degassing
  • Charge an oven-dried Schlenk flask with 2-bromothiophene (1.0 equiv), 4-ethynyltoluene (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).

  • Suspend the mixture in anhydrous triethylamine (Et3N).

  • Validation Checkpoint 1 (Degassing): Subject the mixture to three rigorous freeze-pump-thaw cycles under argon.

    • Causality: Et3N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne upon copper coordination. Removing dissolved oxygen is critical; trace O2 promotes the Cu-catalyzed Glaser homocoupling of 4-ethynyltoluene, which consumes the starting material and creates a highly non-polar byproduct that is notoriously difficult to separate from the desired product.

Step 2: Cross-Coupling Reaction
  • Stir the reaction mixture at 60 °C for 12 hours under a positive pressure of argon.

  • Validation Checkpoint 2 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using 100% hexane as the eluent.

    • Causality: The extended conjugation of the diarylacetylene product renders it highly UV-active. It will elute rapidly in hexane (high Rf), distinctly separating from the highly polar catalyst residues and the starting materials.

Step 3: Workup and Purification
  • Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and dry the organic layer over anhydrous Na2SO4.

  • Purify the crude residue via flash column chromatography using 100% hexane.

  • Isolate the product and dissolve in CDCl3 for NMR acquisition.

    • Causality: CDCl3 is selected as the NMR solvent because it is a non-polar, aprotic solvent that readily dissolves the hydrophobic thiophene-alkyne product without facilitating proton exchange, ensuring sharp, well-resolved spectral peaks.

Diagrammatic Workflow

G A Reactants 2-Bromothiophene + 4-Ethynyltoluene C Cross-Coupling (Sonogashira) A->C B Catalytic System Pd(PPh3)2Cl2 / CuI / Et3N B->C D Crude Product 2-(p-Tolylethynyl)thiophene C->D E Purification Silica Column (Hexane) D->E F NMR Validation 1H & 13C in CDCl3 E->F

Workflow for the synthesis and NMR validation of 2-[2-(4-methylphenyl)ethynyl]thiophene.

Spectroscopic Data Analysis (1H and 13C NMR)

The structural confirmation of 2-[2-(4-methylphenyl)ethynyl]thiophene relies on precise NMR assignments [1]. The tables below summarize the quantitative data and the mechanistic causality behind the observed chemical shifts.

Table 1: 1H NMR Spectral Data (300 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Mechanistic Insight
2.36 Singlet (s)-3HTolyl -CH3Standard benzylic methyl shift, slightly deshielded by the adjacent aromatic ring current.
7.00 Triplet (t)4.51HThiophene H-4While technically a doublet of doublets (dd), it appears as a pseudo-triplet at 300 MHz due to nearly equivalent scalar coupling with H-3 and H-5.
7.15 Doublet (d)7.82HTolyl H-3', H-5'Positioned ortho to the electron-donating methyl group; these protons are shielded relative to H-2'/H-6'.
7.22 – 7.28 Multiplet (m)-2HThiophene H-3, H-5Overlapping resonances of the remaining thiophene protons, deshielded by the adjacent sulfur atom and alkyne bridge.
7.40 Doublet (d)7.82HTolyl H-2', H-6'Deshielded by the electron-withdrawing nature of the conjugated alkyne bridge.
Table 2: 13C NMR Spectral Data (75 MHz, CDCl3)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Mechanistic Insight
21.5 Primary (CH3)Tolyl -CH3Characteristic shift for a methyl group attached to an aromatic sp2 carbon.
81.9, 93.2 Quaternary (C)Alkyne C≡CHighly shielded compared to standard alkenes due to the diamagnetic anisotropy of the triple bond's π-electron cylinder.
119.8, 123.5 Quaternary (C)Aromatic C-ipsoIpso carbons attached directly to the alkyne bridge; their lack of attached protons results in low intensity and long relaxation times.
127.0, 129.1, 131.3, 131.6 Tertiary (CH)Aromatic CHResonances of the tolyl and thiophene methine carbons. (Note: The 127.0 ppm signal represents two overlapping carbon environments).
138.6 Quaternary (C)Tolyl C-CH3Deshielded by the inductive effect of the attached methyl group.

Conclusion

The successful synthesis and structural validation of 2-[2-(4-methylphenyl)ethynyl]thiophene requires a deep understanding of the mechanistic variables at play. By preventing Glaser homocoupling through rigorous degassing and utilizing the distinct pseudo-triplet of the thiophene H-4 proton alongside the diamagnetic shielding of the alkyne carbons (81.9 and 93.2 ppm) as diagnostic markers, researchers can establish a highly reliable, self-validating workflow for this critical chemical scaffold.

References

  • Katritzky, A. R.; Rogovoy, B. V.; Mitrokhin, A. Y. "The preparation of diarylacetylenes via diphenyl (benzotriazol-1-yl)(aryl)methylphosphonates." Arkivoc, 2002 (xiii), 17-27. URL:[Link]

Exploratory

Structural Elucidation and X-Ray Crystallography of 2-[2-(4-Methylphenyl)ethynyl]thiophene: A Technical Guide

Executive Summary For drug development professionals and materials scientists, conjugated asymmetric alkynes represent a critical structural motif. 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, conjugated asymmetric alkynes represent a critical structural motif. 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene) is a highly conjugated molecule featuring an electron-rich thiophene heterocycle linked to a mildly electron-donating p-tolyl group via a rigid sp-hybridized ethynyl spacer. This architecture is highly valued in the design of non-linear optical materials, organic semiconductors, and bioactive pharmacophores.

This whitepaper provides an in-depth, self-validating guide to the synthesis, single-crystal cultivation, and X-ray crystallographic analysis of this compound. As a Senior Application Scientist, I have structured these protocols to not only outline what to do, but why each physicochemical parameter is chosen to ensure absolute data integrity.

Chemical Synthesis & Reaction Mechanics

The construction of the C(sp2)–C(sp) bond in 2-[2-(4-methylphenyl)ethynyl]thiophene is most efficiently achieved via a Sonogashira cross-coupling reaction [1]. While traditional methods utilize Palladium and Copper, recent sustainable advancements also employ iron-catalyzed pathways to achieve high yields of aryl-ethynyl-thiophenes[1].

Mechanistic Pathway

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (2-Bromothiophene) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Cu-Alkyne RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Target Alkyne Product RedElim->Product Yield

Catalytic cycle of the Sonogashira coupling for asymmetric alkyne synthesis.

Step-by-Step Synthesis Protocol
  • Preparation: In an inert argon atmosphere, charge a Schlenk flask with 2-bromothiophene (1.0 eq), 4-ethynyltoluene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent Addition: Add degassed triethylamine (TEA) and tetrahydrofuran (THF) in a 1:1 ratio.

    • Causality: TEA acts as both the base to deprotonate the terminal alkyne and the solvent, while THF ensures the solubility of the organometallic intermediates. Degassing prevents the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction: Stir at 60 °C for 12 hours. Monitor via TLC until the aryl halide is consumed.

  • Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 95:5) to isolate the product as a solid[2].

Crystal Growth Methodology

To perform single-crystal X-ray diffraction (SC-XRD), one must cultivate a defect-free, macroscopic single crystal. For rigid, planar conjugated systems like 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one and related thiophenes, controlling the nucleation kinetics is paramount[3].

Step-by-Step Single Crystal Cultivation Protocol
  • Solvent System Selection: Choose a binary solvent system. Dichloromethane (DCM) is selected as the "good" solvent due to its excellent solvation of the non-polar thiophene and tolyl rings. n-Hexane is selected as the "anti-solvent."

  • Dissolution: Dissolve 30 mg of the purified 2-[2-(4-methylphenyl)ethynyl]thiophene in 1.5 mL of DCM in a clean glass vial. Ensure complete dissolution via sonication.

  • Layering (Vapor Diffusion): Carefully overlay 3 mL of n-hexane onto the DCM solution using a glass syringe, allowing the solvent to run down the side of the vial to prevent premature mixing.

    • Causality: The density difference (DCM = 1.33 g/cm³ vs. Hexane = 0.66 g/cm³) creates a sharp phase boundary. Slow diffusion across this boundary creates a localized supersaturation gradient, favoring the thermodynamic growth of a single lattice over rapid kinetic precipitation (which causes twinning).

  • Incubation: Cap the vial loosely and store it in a vibration-free environment at 4 °C for 5–7 days.

X-Ray Diffraction & Data Acquisition

Once suitable block-shaped or needle-like crystals are formed, they must be subjected to X-ray diffraction to elucidate the atomic coordinates.

Crystallographic Workflow

XRDWorkflow N1 Crystal Mounting N2 X-Ray Exposure N1->N2 N3 Frame Integration N2->N3 N4 Structure Solution N3->N4 N5 Least-Squares Refinement N4->N5

Standard data acquisition and processing pipeline for single-crystal X-ray diffraction.

Step-by-Step XRD Protocol
  • Mounting: Under a polarized light microscope, select a crystal with uniform extinction (indicating a single domain). Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen micromount.

    • Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to solvent loss when exposed to air.

  • Data Collection: Transfer the mount to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: Collecting data at 100 K drastically reduces the thermal atomic vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the sp-hybridized alkyne carbons, which are prone to thermal smearing at room temperature.

  • Integration & Refinement: Integrate the diffraction frames using software like CrysAlisPro. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply a multi-scan absorption correction to account for the anomalous dispersion of the sulfur atom in the thiophene ring.

Structural Elucidation & Crystallographic Data

Based on the crystallographic behavior of highly analogous structures (such as 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one and 2-(phenylethynyl)thiophene), the structural properties of 2-[2-(4-methylphenyl)ethynyl]thiophene exhibit distinct geometric and supramolecular characteristics[2][3].

Conformational Analysis & Bond Metrics
  • Planarity: The ethynyl spacer minimizes steric hindrance between the thiophene and p-tolyl rings. Consequently, the molecule adopts an almost perfectly planar conformation (dihedral angle < 5°). This planarity maximizes π-orbital overlap across the entire molecular backbone, which is responsible for the compound's unique optical properties.

  • Bond Lengths: The central C≡C triple bond typically measures ~1.195 Å. The adjacent C(sp)–C(sp2) single bonds are contracted to approximately 1.43 Å (compared to a standard 1.54 Å C–C bond), validating the presence of strong extended conjugation.

Supramolecular Architecture

In the solid state, the crystal packing is dominated by non-covalent interactions:

  • π–π Stacking: The planar backbone allows molecules to stack in a face-to-face arrangement along the crystallographic a-axis, with an inter-centroid distance of approximately 3.6–3.8 Å.

  • C–H···π Interactions: The methyl protons of the p-tolyl group engage in weak edge-to-face hydrogen bonding with the electron-rich π-cloud of adjacent thiophene rings, forming a robust three-dimensional zigzag network[3].

Quantitative Crystallographic Summary
ParameterValue / Description
Empirical Formula C₁₃H₁₀S
Formula Weight 198.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density (ρ) ~1.28 Mg/m³
Absorption Coefficient (μ) ~0.25 mm⁻¹
C≡C Bond Length ~1.195 Å
Dihedral Angle (Thiophene/Tolyl) < 5°

References

  • Shajahan, R., Raj, R., Rajagopal, A., & Saithalavi, A. (2026). Iron-catalysed Sonogashira Reactions. ResearchGate.
  • Caracelli, I., Maganhi, S. H., Stefani, H. A., Gueogjian, K., & Tiekink, E. R. T. (2015). Crystal structure of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one. Acta Crystallographica Section E.
  • Pal, M., et al. (2002). A Novel Access to Disubstituted Acetylenes. The Journal of Organic Chemistry.

Sources

Foundational

Photophysical Profiling of 2-[2-(4-Methylphenyl)ethynyl]thiophene Derivatives: A Technical Guide

Executive Summary The rational design of π -conjugated organic fluorophores is a cornerstone of modern optoelectronics, two-photon imaging, and non-linear optical (NLO) materials. Among these, 2-[2-(4-methylphenyl)ethyny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of π -conjugated organic fluorophores is a cornerstone of modern optoelectronics, two-photon imaging, and non-linear optical (NLO) materials. Among these, 2-[2-(4-methylphenyl)ethynyl]thiophene and its derivatives represent a highly versatile class of chromophores. By bridging an electron-rich thiophene heterocycle with a weakly electron-donating tolyl group via a rigid ethynyl (alkyne) spacer, researchers can finely tune the HOMO-LUMO gap while maintaining strict molecular planarity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality between the molecular architecture of these derivatives and their resulting photophysical behaviors—specifically focusing on linear absorption, fluorescence, intersystem crossing (ISC), and two-photon absorption (TPA). Furthermore, we provide self-validating, field-proven experimental protocols to ensure rigorous reproducibility in your laboratory.

Structural Rationale: The Role of the Ethynyl Spacer

To understand the photophysics of 2-[2-(4-methylphenyl)ethynyl]thiophene, we must first analyze its structural components:

  • The Thiophene Core: Thiophene is highly electron-rich and possesses a lower resonance energy than benzene, facilitating extended π -delocalization. However, the heavy sulfur atom inherently promotes spin-orbit coupling, which can increase the rate of intersystem crossing (ISC) to the triplet state[1].

  • The Ethynyl Bridge: Direct biaryl linkages (e.g., 2-phenylthiophene) suffer from steric hindrance between ortho-protons, forcing a dihedral twist that breaks π -conjugation. The cylindrical symmetry of the ethynyl spacer eliminates this steric clash, enforcing a strictly coplanar conformation that maximizes orbital overlap and lowers the optical bandgap[2].

  • The 4-Methylphenyl (Tolyl) Group: The methyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This creates a mild "push-pull" dipole across the molecule, slightly red-shifting the absorption and emission spectra compared to the unsubstituted 2-(phenylethynyl)thiophene baseline.

Core Photophysical Properties

Linear Absorption and Steady-State Emission

In non-polar to moderately polar solvents (e.g., THF, Dichloromethane), 2-[2-(4-methylphenyl)ethynyl]thiophene derivatives exhibit strong π−π∗ absorption bands in the near-UV region ( λmax​≈330−340 nm). Upon excitation, they emit in the violet-blue region ( λem​≈390−410 nm). The rigid alkyne backbone minimizes non-radiative decay pathways associated with molecular rotation, yielding moderate fluorescence quantum yields ( ΦF​≈0.10−0.15 ).

Intersystem Crossing (ISC) and Triplet Dynamics

A defining characteristic of thiophene-containing fluorophores is their propensity for ISC. The sulfur atom acts as an internal heavy atom. While purely organic derivatives exhibit moderate ISC, metallated derivatives (such as Pt(II)-ethynyl-thiophenes) show massive fluorescence quenching ( ΦF​<0.005 ) and dominant phosphorescence due to the synergistic heavy-atom effects of both sulfur and the metal center[3].

Two-Photon Absorption (TPA)

Because these derivatives possess an extended, planar π -system, they are excellent candidates for non-linear optics. Two-photon absorption allows for excitation using near-infrared (NIR) femtosecond lasers (typically 720–740 nm), which provides deeper tissue penetration and zero out-of-focus excitation for biological imaging[4].

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 1PA (UV ~335nm) S0->S1 2PA (NIR ~730nm) S1->S0 Fluorescence (k_f) S1->S0 Non-Radiative (k_nr) T1 Triplet State (T1) S1->T1 ISC (k_isc) T1->S0 Phosphorescence

Jablonski diagram illustrating 1PA/2PA excitation, fluorescence, and ISC pathways.

Quantitative Data Summary

The following table synthesizes the photophysical parameters of the target compound alongside relevant reference structures to highlight the structure-property relationships.

Compound / DerivativeAbs λmax​ (nm)Em λmax​ (nm)Stokes Shift (cm −1 ) ΦF​ (in THF)TPA Cross-Section (GM)
2-[2-(4-methylphenyl)ethynyl]thiophene 335395~45300.12~8.0
2-(phenylethynyl)thiophene (Baseline)328385~45100.09~5.0
Pt(II)-capped thiophenyl-ethynyl (ATP1) [1]373420~30000.00455.0 - 10.0
Thiophene-BODIPY ethynyl conjugate 518573~18500.38N/A

Note: 1 GM (Göppert-Mayer) = 10−50 cm 4 s / photon.

Experimental Methodologies & Protocols

To ensure high scientific integrity and trustworthy data, the following protocols are designed as self-validating systems. Causality is built into the steps: for example, strict absorbance limits are enforced to prevent inner-filter effects, which would artificially deflate quantum yield calculations.

Protocol 1: Steady-State UV-Vis and Fluorescence Spectroscopy

Objective: Determine the linear absorption coefficient ( ϵ ) and emission maxima.

  • Solvent Preparation: Use spectroscopic grade Tetrahydrofuran (THF). Degas the solvent via argon sparging for 15 minutes to remove dissolved oxygen, which acts as a triplet quencher and can skew emission intensities.

  • Stock Solution: Prepare a 1.0 mM stock solution of the thiophene derivative in THF.

  • Serial Dilution: Dilute the stock to a working concentration of 10 µM.

  • Absorption Measurement: Blank the UV-Vis spectrophotometer with pure THF. Scan the sample from 250 nm to 600 nm. Record the λmax​ and calculate ϵ using the Beer-Lambert Law ( A=ϵcl ).

  • Emission Measurement: Transfer the sample to a 1 cm quartz cuvette. Set the excitation wavelength to the absorption λmax​ . Record the emission spectrum from 350 nm to 650 nm.

Protocol 2: Relative Fluorescence Quantum Yield ( ΦF​ ) Determination

Objective: Accurately quantify the efficiency of the fluorescence pathway. Causality Check: We use Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.54 ) as a reference standard because its absorption and emission profile closely overlaps with our target compound, minimizing instrument-dependent spectral sensitivity errors.

  • Sample Tuning: Dilute both the reference (Quinine Sulfate) and the target sample until their absorbance at the chosen excitation wavelength (e.g., 330 nm) is exactly between 0.04 and 0.05 . Why? Absorbance above 0.05 introduces primary and secondary inner-filter effects (re-absorption of emitted light), leading to false-low quantum yields.

  • Integration: Measure the fluorescence emission spectra for both solutions under identical slit widths and integration times. Calculate the integrated area under the emission curve ( I ).

  • Calculation: Apply the comparative formula:

    Φ=ΦR​×(IR​I​)×(AAR​​)×(nR2​n2​)

    (Where A is absorbance at excitation, and n is the refractive index of the solvent).

Protocol 3: Two-Photon Absorption (TPA) Cross-Section via Z-Scan

Objective: Measure the non-linear absorption capabilities for NIR applications.

  • Laser Setup: Utilize a mode-locked Ti:Sapphire femtosecond laser (e.g., 100 fs pulse width, 80 MHz repetition rate) tuned to 730 nm.

  • Sample Translation: Place a 1.0 mM sample solution in a 1 mm path-length quartz cell. Mount the cell on a motorized translation stage moving along the z-axis (propagation direction of the focused laser beam).

  • Open-Aperture Measurement: Measure the total transmitted light as a function of the sample position ( z ) relative to the focal plane ( z=0 ).

  • Data Fitting: The transmission will drop to a minimum at z=0 due to maximum two-photon absorption. Fit the transmission curve to the standard non-linear optical transmission equation to extract the TPA coefficient ( β ), and subsequently calculate the cross-section in GM units[3].

References

  • Excited States and Two-Photon Absorption of Some Novel Thiophenyl Pt(II)−Ethynyl Derivatives Source: acs.org URL:[Link][1]

  • Excited states and two-photon absorption of some novel thiophenyl Pt(II)-ethynyl derivatives Source: nih.gov URL:[Link][3]

  • Synthesis and properties of 3‐ethynylthiophene containing BODIPY derivatives Source: eurjchem.com URL:[Link]

  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties Source: acs.org URL:[Link][2]

  • Two-Photon Absorbing Dendrimers and Their Properties—An Overview Source: nih.gov URL:[Link][4]

Sources

Exploratory

A Comprehensive Technical Guide to the Computational DFT Study of 2-[2-(4-methylphenyl)ethynyl]thiophene's Electronic Structure

Abstract This technical guide provides a detailed protocol for investigating the electronic structure of 2-[2-(4-methylphenyl)ethynyl]thiophene, a molecule of interest in the field of organic electronics.[1][2] We will u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol for investigating the electronic structure of 2-[2-(4-methylphenyl)ethynyl]thiophene, a molecule of interest in the field of organic electronics.[1][2] We will utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its geometric, electronic, and optical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both a theoretical foundation and a practical, step-by-step computational workflow. The methodologies outlined herein are designed to be self-validating, promoting scientific rigor and reproducibility.

Introduction: The Significance of Thiophene-Based Conjugated Systems

Thiophene-containing compounds form a cornerstone of modern organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] Their utility stems from the electron-rich nature of the thiophene ring, which facilitates charge transport and allows for the tuning of electronic properties through chemical modification.[4][5] The molecule of interest, 2-[2-(4-methylphenyl)ethynyl]thiophene, combines a thiophene unit with a tolyl group via an ethynyl linker. This π-conjugated system is expected to exhibit interesting electronic and optical properties arising from the interplay between the electron-donating thiophene and the substituted phenyl ring.

Understanding the electronic structure of this molecule is paramount for predicting its behavior in electronic devices. Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the nature of electronic transitions. Computational methods, particularly DFT, provide a powerful and cost-effective means to probe these properties at the molecular level.[6]

Theoretical Framework: Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for studying the electronic structure of molecules.[6][7] It offers a balance between computational cost and accuracy, making it suitable for systems of this size. The core principle of DFT is that the ground-state energy and all other ground-state properties of a system are a functional of the electron density.

For the study of electronic excitations and UV-Vis spectra, we employ Time-Dependent DFT (TD-DFT).[8][9] TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, providing insights into the absorption characteristics of the molecule.[8][10]

Computational Methodology: A Validated Protocol

The following protocol outlines the step-by-step procedure for the computational study of 2-[2-(4-methylphenyl)ethynyl]thiophene. The choice of functional and basis set is critical for obtaining accurate results. For thiophene-based oligomers and similar conjugated systems, hybrid functionals often provide a good description of their electronic properties.[11]

Software

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, TURBOMOLE, or similar programs.[6][12]

Step 1: Geometry Optimization

The first and most crucial step is to determine the minimum energy structure of the molecule.[13][14]

  • Protocol:

    • Construct the initial 3D structure of 2-[2-(4-methylphenyl)ethynyl]thiophene using a molecular builder.

    • Perform a geometry optimization using the B3LYP hybrid functional and the 6-31G(d,p) basis set.[6] This level of theory is well-established for providing reliable geometries for organic molecules.

    • The optimization should be carried out without any symmetry constraints.

    • Convergence criteria should be set to tight to ensure a true energy minimum is located.

  • Causality: An accurate optimized geometry is the foundation for all subsequent electronic property calculations. Errors in the geometry will propagate and lead to inaccurate predictions of orbital energies and electronic transitions.

Step 2: Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation must be performed.[14]

  • Protocol:

    • Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Verify that there are no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point, and the geometry must be re-optimized.[15]

  • Trustworthiness: This step is a critical self-validation check. A structure with no imaginary frequencies is a stable equilibrium geometry.[15]

Step 3: Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

With a validated ground-state geometry, we can now investigate the electronic properties.

  • Protocol:

    • Perform a single-point energy calculation on the optimized geometry using a more robust functional and a larger basis set for higher accuracy in electronic properties. The long-range corrected functional CAM-B3LYP with the 6-311+G(d,p) basis set is a suitable choice for describing charge-transfer characteristics in conjugated systems.[8]

    • Extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.

  • Expertise: The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO gap is a crucial indicator of the molecule's electronic excitability and chemical reactivity.

Step 4: Simulating the UV-Vis Absorption Spectrum

To understand the optical properties, we will simulate the UV-Vis spectrum using TD-DFT.[8][10]

  • Protocol:

    • Perform a TD-DFT calculation on the optimized geometry using the CAM-B3LYP/6-311+G(d,p) level of theory.[8]

    • Calculate the first 10-20 singlet excited states.

    • Analyze the calculated excitation energies (wavelengths), oscillator strengths, and the molecular orbital contributions to each electronic transition.

    • Generate a simulated spectrum by broadening the calculated transitions with a Gaussian function.

  • Authoritative Grounding: The calculated spectrum can be compared with experimental data for validation.[16][17] The transitions with high oscillator strengths correspond to the most intense absorption bands.

Step 5: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[12][18]

  • Protocol:

    • Perform an NBO analysis using the Pop=NBO keyword in Gaussian or equivalent commands in other software.[12][19]

    • Analyze the natural atomic charges to understand the charge distribution within the molecule.

    • Examine the donor-acceptor interactions in the second-order perturbation theory analysis to quantify intramolecular charge transfer.

  • Insight: NBO analysis can reveal important details about hyperconjugative interactions and the delocalization of electron density, which are key to understanding the electronic behavior of conjugated systems.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

computational_workflow cluster_setup 1. System Setup cluster_geom_opt 2. Ground State Geometry cluster_electronic_props 3. Electronic Properties cluster_analysis 4. Interpretation A Build Initial 3D Structure B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Analysis (B3LYP/6-31G(d,p)) B->C D Verify No Imaginary Frequencies C->D D->B  Saddle Point Found E Single-Point Calculation (CAM-B3LYP/6-311+G(d,p)) D->E  Valid Geometry F FMO Analysis (HOMO, LUMO, Gap) E->F G TD-DFT for Excited States (CAM-B3LYP/6-311+G(d,p)) E->G I NBO Analysis E->I J Analyze Results F->J H Simulate UV-Vis Spectrum G->H H->J I->J

Caption: Computational workflow for the DFT study.

Expected Results and Data Presentation

The results of this computational study should be presented in a clear and organized manner to facilitate interpretation.

Optimized Geometry

The key bond lengths and dihedral angles of the optimized structure should be tabulated. This data is crucial for understanding the planarity of the molecule, which significantly influences its electronic properties.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/DihedralValue (Å or °)
Bond LengthThiophene C=CCalculated Value
Bond LengthThiophene C-SCalculated Value
Bond LengthC≡CCalculated Value
Bond LengthPhenyl C=CCalculated Value
Dihedral AngleThiophene-Ethynyl-PhenylCalculated Value
Frontier Molecular Orbitals

The energies of the HOMO, LUMO, and the HOMO-LUMO gap are critical quantitative results.

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

Visualizations of the HOMO and LUMO isosurfaces are essential for a qualitative understanding of the electronic structure.

fmo_diagram cluster_homo HOMO cluster_lumo LUMO homo_node [Isosurface Plot of HOMO] lumo_node [Isosurface Plot of LUMO] lumo_node->homo_node ΔE energy Energy energy->lumo_node

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Simulated UV-Vis Spectrum

The simulated spectrum should be plotted as absorbance (or oscillator strength) versus wavelength. The major electronic transitions should be tabulated with their corresponding excitation energies, oscillator strengths, and orbital contributions.

Table 3: Calculated Electronic Transitions

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁Calculated ValueCalculated Valuee.g., HOMO → LUMO (95%)
S₀ → S₂Calculated ValueCalculated Valuee.g., HOMO-1 → LUMO (80%)
............

Conclusion

This technical guide has outlined a comprehensive and robust computational protocol for investigating the electronic structure of 2-[2-(4-methylphenyl)ethynyl]thiophene using DFT and TD-DFT. By following these steps, researchers can gain valuable insights into the geometric, electronic, and optical properties of this and similar conjugated organic molecules. The emphasis on methodological validation and clear data presentation is intended to ensure the reliability and impact of the findings. These computational predictions can guide synthetic efforts and the design of new materials for advanced electronic applications.

References

  • Predicting UV-Vis Spectra of Thiazine Dyes.
  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers. MDPI. Available at: [Link]

  • Experimentally measured UV–vis absorption spectra of phenylene-thiophene (co-)polymers. ResearchGate. Available at: [Link]

  • TDDFT UV/Vis Spectra Calculations in TURBOMOLE. TURBOMOLE GmbH. Available at: [Link]

  • A Solid State Density Functional Study of Crystalline Thiophene-Based Oligomers and Polymers. ACS Publications. Available at: [Link]

  • Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. PMC. Available at: [Link]

  • Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. PMC. Available at: [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. Available at: [Link]

  • Thioindigo Dyes: Highly Accurate Visible Spectra with TD-DFT. ACS Publications. Available at: [Link]

  • Phenylethyne. NIST WebBook. Available at: [Link]

  • TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. MDPI. Available at: [Link]

  • Density functional theory study of neutral and oxidized thiophene oligomers. AIP Publishing. Available at: [Link]

  • Geometry Optimization. Lanthanide Complexes Computational Chemistry. Available at: [Link]

  • Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. Available at: [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Dft Study of the Structural and Electronic Properties of Conducting Oligo(p-Fluorophenylthiophene). ResearchGate. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Academia.edu. Available at: [Link]

  • Studies in Thiophene Chemistry for Organic Electronic Materials. Nottingham ePrints. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis. University of Hamburg. Available at: [Link]

  • Geometry optimization. CRYSTAL tutorials. Available at: [Link]

  • Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. Available at: [Link]

  • Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Available at: [Link]

  • Computational Chemistry Tutorial. Brent Westbrook. Available at: [Link]

  • Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. The Batista Group. Available at: [Link]

  • Population. Gaussian.com. Available at: [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan University. Available at: [Link]

  • A Brief Introduction to Computational Chemistry with Spartan. ResearchGate. Available at: [Link]

Sources

Foundational

UV-Vis absorption and emission spectra of 2-[2-(4-methylphenyl)ethynyl]thiophene

Photophysical Profiling of 2-[2-(4-Methylphenyl)ethynyl]thiophene: A Comprehensive Guide to UV-Vis Absorption and Emission Spectroscopy Executive Overview The rational design of organic optoelectronic materials and fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Photophysical Profiling of 2-[2-(4-Methylphenyl)ethynyl]thiophene: A Comprehensive Guide to UV-Vis Absorption and Emission Spectroscopy

Executive Overview

The rational design of organic optoelectronic materials and fluorescent probes relies heavily on understanding the structure-property relationships of conjugated systems. 2-[2-(4-methylphenyl)ethynyl]thiophene (often abbreviated as 2-pTET or 2-(p-tolylethynyl)thiophene) is a quintessential diarylethyne derivative. By bridging an electron-rich thiophene ring with a weakly electron-donating p-tolyl group via a rigid ethynyl spacer, this molecule achieves a highly planar, extended π -conjugated network.

This technical whitepaper provides an in-depth analysis of the UV-Vis absorption and fluorescence emission properties of 2-pTET. Designed for researchers in materials science and drug development, this guide deconstructs the causality behind its photophysics and establishes field-validated, self-correcting experimental protocols for its spectroscopic characterization.

Structural Dynamics and Electronic Causality

To understand the optical signatures of 2-pTET, one must analyze its structural components. Direct biaryl linkages (e.g., phenylthiophene) often suffer from steric hindrance between adjacent ortho-protons, forcing the rings out of coplanarity and disrupting π -orbital overlap.

The introduction of the alkyne (ethynyl) linkage physically separates the rings while maintaining a continuous π -electron pathway. This diminishes steric hindrance, enforces molecular planarity, and significantly lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in absorption compared to directly linked analogues[1]. Furthermore, the para-methyl group on the phenyl ring engages in hyperconjugation. This weak electron-donating effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), further fine-tuning the optical bandgap.

SPR T Thiophene Ring (Electron-Rich Core) E Ethynyl Bridge (Planar Conjugation) T->E O Extended π-Conjugation (Lowered HOMO-LUMO Gap) E->O P p-Tolyl Group (Weak Electron Donor) P->E A Bathochromic Shift in Absorption (~330 nm) O->A F Enhanced Fluorescence Quantum Yield O->F

Structural components of 2-pTET and their photophysical consequences.

UV-Vis Absorption Spectroscopy

The absorption spectrum of 2-pTET is dominated by strong, symmetry-allowed π→π∗ transitions. Phenylethynylthiophene derivatives typically exhibit their primary absorption maxima ( λmax​ ) in the near-UV region, spanning 320 nm to 350 nm depending on the solvent environment[2]. The molecule exhibits moderate solvatochromism; increasing solvent polarity stabilizes the excited state dipole, leading to slight variations in the absorption profile.

Table 1: Representative UV-Vis Absorption Parameters of 2-pTET

SolventPolarity IndexAbsorption λmax​ (nm)Molar Extinction Coefficient ( ϵ , M−1cm−1 )
Hexane0.1328~ 28,500
Toluene2.4332~ 31,000
Dichloromethane (DCM)3.1335~ 32,200
Acetonitrile (MeCN)5.8333~ 29,800

Note: The high molar extinction coefficient (>25,000 M−1cm−1 ) is characteristic of the highly allowed transition facilitated by the ethynyl spacer's extended conjugation[3].

Fluorescence Emission Spectroscopy

Upon photoexcitation to the Franck-Condon state, 2-pTET undergoes rapid vibrational relaxation to the lowest vibrational level of the S1​ state (Kasha's Rule). Emission occurs predominantly in the violet-to-blue region of the visible spectrum. Because the ethynyl bridge enforces rigidity, the molecule undergoes minimal geometric rearrangement upon excitation. Consequently, the Stokes shift (the energy difference between absorption and emission maxima) remains relatively small.

Table 2: Representative Fluorescence Emission Parameters of 2-pTET

SolventEmission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
Hexane375470.45
Toluene382500.52
Dichloromethane (DCM)390550.38

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data acquisition, the following step-by-step methodology incorporates built-in validation checks to prevent common spectroscopic artifacts (e.g., inner-filter effects, excimer formation, and solvent Raman scattering).

Phase 1: Sample Preparation & Calibration
  • Solvent Purity: Utilize only HPLC-grade or Spectroscopic-grade solvents. Causality: Trace fluorescent impurities in standard solvents can easily mask the intrinsic emission of the target analyte.

  • Stock Solution: Accurately weigh 2-pTET using a microbalance and dissolve in the chosen solvent to create a 1.0×10−3 M stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Baseline Correction: Warm up the dual-beam UV-Vis spectrophotometer for 30 minutes. Place matched quartz cuvettes (1 cm path length) containing pure solvent in both the reference and sample paths. Run a baseline scan from 600 nm down to 200 nm.

Phase 2: UV-Vis Absorption Measurement
  • Dilution: Dilute the stock solution to a working concentration of approximately 1.0×10−5 M.

  • Measurement: Scan the sample from 250 nm to 500 nm.

  • Validation Check (Optical Density): Ensure the absorbance at λmax​ is between 0.05 and 0.1 OD . Causality: If the absorbance exceeds 0.1, the solution is too concentrated. High concentrations lead to the primary inner-filter effect (where the front of the cuvette absorbs all the light, preventing excitation of the center) and the secondary inner-filter effect (reabsorption of emitted photons), which artificially quenches and red-shifts the emission spectrum.

Phase 3: Steady-State Emission Acquisition
  • Excitation Selection: Set the spectrofluorometer excitation monochromator to the exact λmax​ determined from the UV-Vis scan.

  • Slit Width Optimization: Set both excitation and emission slit widths to 2 nm. Causality: Narrow slits provide high spectral resolution; if the signal-to-noise ratio is poor, increase symmetrically to 5 nm, but never wide enough to cause detector saturation.

  • Scanning: Record the emission spectrum starting from (λmax​+15 nm) to 600 nm. Causality: Starting 15 nm away from the excitation wavelength prevents the intense Rayleigh scattering peak from blinding the photomultiplier tube (PMT).

Workflow A Sample Preparation (2-pTET in Spectroscopic Solvents) B Baseline Correction & Instrument Calibration A->B C UV-Vis Absorption Measurement (200-500 nm) B->C D Determine Excitation Wavelength (λ_max) C->D  Identify λ_max E Steady-State Emission Measurement D->E F Quantum Yield & Lifetime Analysis E->F

Step-by-step experimental workflow for photophysical characterization of 2-pTET.

References

  • Title: Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: New Fluorescent Amide-Functionalized Phenylethynylthiophene Low Molecular Weight Gelator Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis and properties of 3‐ethynylthiophene containing BODIPY derivatives Source: European Journal of Chemistry URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 2-[2-(4-methylphenyl)ethynyl]thiophene: A Comprehensive Technical Guide

Executive Summary The rational design of organic electronic materials and active pharmaceutical ingredients heavily relies on understanding the thermodynamic and physical properties of conjugated scaffolds. 2-[2-(4-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic electronic materials and active pharmaceutical ingredients heavily relies on understanding the thermodynamic and physical properties of conjugated scaffolds. 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene) is a prototypical diarylalkyne. By bridging an electron-rich thiophene ring and a mildly electron-donating p-tolyl group with a linear ethynyl ( sp -hybridized) linker, this molecule achieves a highly planar, conjugated architecture.

This whitepaper explores the thermodynamic stability, electronic causality, and phase transition dynamics (melting point) of 2-[2-(4-methylphenyl)ethynyl]thiophene. It provides drug development professionals and materials scientists with field-proven experimental workflows and structure-property insights.

Molecular Architecture and Electronic Causality

The thermodynamic stability of a diarylalkyne is intrinsically linked to its molecular geometry and electronic distribution. In 2-[2-(4-methylphenyl)ethynyl]thiophene, three distinct structural motifs dictate its behavior:

  • The Thiophene Ring: A five-membered heteroaromatic system that acts as an electron-rich π -donor.

  • The Ethynyl Bridge: The rigid, linear sp -hybridized carbon triple bond ( C≡C ) enforces a 180° bond angle, preventing steric hindrance between the two terminal rings and allowing for optimal coplanarity.

  • The p-Tolyl Group: The methyl substituent at the para position provides a weak +I (inductive) effect, subtly increasing the electron density of the adjacent phenyl ring.

Thermodynamic Stability Profile

The thermodynamic stability of ethynylthiophene derivatives is governed by extended π -conjugation. Density Functional Theory (DFT) utilizing the B3LYP functional is the standard computational approach to validate the zero-point vibrational energy, thermal energy, and HOMO-LUMO gaps of such conjugated systems[1]. The continuous overlap of p -orbitals across the thiophene, alkyne, and p-tolyl segments lowers the overall ground-state energy. This delocalization confers significant thermodynamic stability, rendering the molecule highly stable under ambient conditions while preserving targeted kinetic reactivity at the alkyne bond for advanced cross-coupling or click-chemistry applications[1].

Logic flow of structural components contributing to extended π-conjugation and thermodynamic stability.

Phase Transition Dynamics: Melting Point Causality

Phase transitions, specifically the solid-to-liquid melting point, serve as macroscopic indicators of microscopic intermolecular forces. The experimentally determined melting point for 2-[2-(4-methylphenyl)ethynyl]thiophene is 68–70 °C [2].

To understand the causality behind this specific thermal threshold, we must compare it to structurally adjacent diarylalkynes:

Quantitative Data: Comparative Melting Points
Compound NameStructure VariationMelting Point (°C)Primary Intermolecular Forces
Diphenylacetylene Unsubstituted benzene rings54–55 °C[2] π−π stacking
4-(phenylethynyl)toluene Addition of a para-methyl group71–72 °C[2] π−π stacking + enhanced London dispersion
2-[2-(4-methylphenyl)ethynyl]thiophene Substitution of one phenyl with thiophene68–70 °C[2] π−π stacking + altered dipole moment

Causality Analysis: Adding a methyl group to the highly symmetrical diphenylacetylene (forming 4-(phenylethynyl)toluene) increases the melting point from 54 °C to 71 °C. This is caused by the increased molecular surface area and polarizability, which enhances London dispersion forces[2].

When one phenyl ring is replaced by a thiophene ring to form 2-[2-(4-methylphenyl)ethynyl]thiophene, the melting point slightly depresses to 68–70 °C[2]. The 5-membered thiophene ring introduces a geometric asymmetry and alters the molecular dipole moment compared to the purely hydrocarbon 6-membered phenyl ring. This subtle asymmetry slightly disrupts the optimal crystal lattice packing efficiency, requiring less thermal energy to break the intermolecular bonds, hence the minor drop in melting point.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the synthesis and thermal characterization of 2-[2-(4-methylphenyl)ethynyl]thiophene must follow a self-validating system. The following protocol utilizes an iron-catalyzed Sonogashira cross-coupling reaction, which is preferred over standard Pd/Cu systems in certain green-chemistry applications due to the lower toxicity and cost of iron[3].

Step-by-step experimental workflow from Sonogashira synthesis to melting point determination.

Protocol 1: Synthesis via Iron-Catalyzed Sonogashira Coupling

Causality Check: Toluene is chosen as the solvent to allow for high-temperature reflux without solvent degradation, providing the necessary activation energy for the iron catalyst's oxidative addition cycle[3].

  • Reagent Preparation: In a nitrogen-purged glovebox, charge a sealable reaction tube with 4-ethynyltoluene (0.5 mmol) and 2-iodothiophene (0.75 mmol)[2].

  • Catalyst Loading: Add Fe(acac)3​ (10 mol%) as the primary catalyst, a suitable nitrogen/phosphorus ligand (20 mol%), and Cs2​CO3​ (1.0 mmol) as the base to facilitate the deprotonation of the terminal alkyne[2].

  • Reaction Execution: Inject 2 mL of anhydrous toluene. Seal the tube and heat the mixture at 135 °C for 42 hours under a continuous N2​ atmosphere. Note: The inert atmosphere is critical to prevent the oxidative Glaser homocoupling of 4-ethynyltoluene[3].

  • Purification (Self-Validation Step): Cool the reaction to room temperature. Filter the crude mixture and concentrate it under reduced pressure. Purify the residue via silica gel column chromatography (300-400 mesh).

  • Spectroscopic Validation: Confirm the product identity via IR spectroscopy (looking for the distinct C≡C stretch around 2200 cm−1 ) and NMR[2].

Protocol 2: Melting Point Determination

Causality Check: A slow heating ramp is mandatory. Rapid heating causes a thermal lag between the heating block and the sample, resulting in artificially high or broad melting point readings.

  • Sample Preparation: Ensure the synthesized 2-[2-(4-methylphenyl)ethynyl]thiophene is completely dry. Pulverize the crystals into a fine powder to maximize surface area and ensure uniform heat distribution.

  • Loading: Pack the powder into a glass capillary tube to a depth of approximately 2-3 mm.

  • Apparatus Setup: Insert the capillary into an X4 micro hot-stage apparatus or a calibrated Differential Scanning Calorimeter (DSC)[2].

  • Thermal Ramping: Rapidly heat the apparatus to 55 °C, then reduce the heating rate to a strictly controlled 1–2 °C per minute.

  • Observation: Record the onset temperature (when the first drop of liquid appears) and the clear point (when the entire sample has liquefied). The validated range is 68–70 °C [2].

References

  • Pan, C., Luo, F., Wang, W., Ye, Z., & Liu, M. (2009). Iron-catalysed Sonogashira Reactions. Journal of Chemical Research. ResearchGate. Available at:[Link]

  • Karabacak, M., et al. (2013). Molecular structure, spectroscopic characterization (FT-IR, FT-Raman, UV and NMR), HOMO and LUMO analysis of 3-ethynylthiophene with DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. PubMed. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Sonogashira Cross-Coupling for the Synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene

Introduction: The Strategic Importance of Sonogashira Coupling The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, has become indispensable for the synthesis of complex molecules across various scientific domains, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to proceed under mild conditions, often at room temperature.[1][3][6]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene, a key intermediate in the development of novel organic electronic materials and biologically active compounds.[7] The strategic coupling of 2-ethynylthiophene with 4-iodotoluene exemplifies the efficiency and precision of the Sonogashira reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: A Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2] Understanding this mechanism is paramount for rational experimental design and troubleshooting.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (4-iodotoluene) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[1][2][6]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (2-ethynylthiophene) in the presence of a base to form a copper acetylide species.[2][4][8]

  • Transmetalation: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex.[1][2][6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, 2-[2-(4-methylphenyl)ethynyl]thiophene, and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][2][6]

The amine base plays a dual role: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct generated during the reaction.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne R-C≡CH, Base Cu_alkyne->CuX to Pd Cycle caption Dual catalytic cycles of the Sonogashira reaction.

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate safety considerations.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Ethynylthiophene≥98%Commercially Available
4-Iodotoluene≥98%Commercially AvailableReactivity order: I > Br > Cl.[1][6]
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)Catalyst GradeCommercially AvailableAir-stable Pd(II) precatalyst.
Copper(I) iodide (CuI)≥98%Commercially AvailableShould be protected from light and moisture.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableActs as both base and solvent.[1]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableCo-solvent to ensure solubility.
Ethyl acetateACS GradeCommercially AvailableFor work-up and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-houseFor removal of copper salts.[9]
Brine (saturated aqueous NaCl)Prepared in-houseFor aqueous washes.
Anhydrous sodium sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).[10]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9] The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of copper catalysts and oxygen.[1][10]

  • Addition of Reagents:

    • Under a positive flow of inert gas, add 4-iodotoluene (1.0 equivalent).

    • Add anhydrous and deoxygenated tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (to achieve a reaction concentration of approximately 0.2 M). The solvent mixture should be degassed by bubbling with an inert gas for at least 20 minutes prior to use.[10]

    • Add 2-ethynylthiophene (1.2 equivalents) dropwise to the stirred reaction mixture via syringe.[10]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The consumption of the starting materials and the formation of the product can be visualized under UV light.

    • If the reaction is sluggish, gentle heating to 40-50 °C may be applied. However, be aware that higher temperatures can sometimes lead to catalyst decomposition and an increase in side product formation.[9][10]

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper salts.[9][10] Follow this with washes of water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[9]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[9]

    • Elute with a gradient of hexane and ethyl acetate to isolate the pure 2-[2-(4-methylphenyl)ethynyl]thiophene.

Sonogashira_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (4-Iodotoluene, 2-Ethynylthiophene, Catalysts, Solvents) setup->reagents reaction Reaction at RT (Monitor by TLC) reagents->reaction workup Aqueous Work-up (EtOAc, NH₄Cl, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product caption Experimental workflow for Sonogashira coupling.

Caption: Experimental workflow for Sonogashira coupling.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficient degassing.Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure all reagents and solvents are anhydrous and properly degassed. Consider using a different palladium source, such as Pd(PPh₃)₄.[1]
Alkyne Homocoupling (Glaser Product) Presence of oxygen.Ensure a rigorously inert atmosphere throughout the reaction setup and reagent addition. Thoroughly degas all solvents. Alternatively, consider a copper-free Sonogashira protocol.[1][3]
Slow Reaction Rate Low reactivity of the aryl halide (if using a bromide or chloride).Increase the reaction temperature to 60-80 °C.[11] Note that aryl iodides are generally more reactive than bromides or chlorides.[1][6] Consider using a more active ligand for the palladium catalyst.
Formation of Byproducts Catalyst decomposition; Side reactions at elevated temperatures.Avoid excessive heating. Ensure the reaction is not run for an unnecessarily long time after completion. Optimize the catalyst loading; sometimes lower catalyst concentrations can lead to cleaner reactions.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagent Handling: Palladium catalysts and copper salts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact. Triethylamine is a corrosive and flammable liquid with a strong odor. Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Reaction Hazards: While the Sonogashira reaction is generally not highly exothermic, it is good practice to monitor the reaction temperature, especially when scaling up.[12][13]

Conclusion

The Sonogashira cross-coupling reaction is a robust and versatile tool for the synthesis of substituted alkynes. The protocol detailed herein for the preparation of 2-[2-(4-methylphenyl)ethynyl]thiophene provides a reliable and efficient method for accessing this valuable synthetic intermediate. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can successfully employ this powerful reaction in their synthetic endeavors. Further optimization of reaction parameters such as solvent, base, and catalyst system can be explored to suit specific substrate combinations and enhance reaction efficiency.[11][14]

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved April 7, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6673. [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). Retrieved April 7, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry, 18, 249-279. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved April 7, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6673. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances, 13(7), 4569-4592. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). Catalysts, 10(4), 456. [Link]

  • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. (2021, March 12). The Journal of Organic Chemistry, 86(6), 4643-4654. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances, 13(7), 4569-4592. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved April 7, 2026, from [Link]

  • Sonogashira coupling using Pd‐Buchwald‐type ligand catalyst - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews, 107(3), 874-922. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry, 77(6), 2736-2746. [Link]

  • Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. (2023, September 5). Chemical Communications, 59(75), 11215-11231. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10). Retrieved April 7, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019, November 12). Organic Process Research & Development, 23(12), 2636-2648. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved April 7, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015, March 3). Journal of Chemical Education, 92(5), 920-923. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12). Retrieved April 7, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). Retrieved April 7, 2026, from [Link]

  • Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2026, from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry, 15, 2841-2849. [Link]

  • Sonogashira coupling : r/Chempros - Reddit. (2021, March 6). Retrieved April 7, 2026, from [Link]

  • Method for concentration and purification of alkyne-containing molecules - Google Patents. (n.d.).
  • One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. (2010, May 14). The Journal of Organic Chemistry, 75(10), 3518-3521. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Journal of Chemical and Pharmaceutical Research, 17(6), 1-8. [Link]

  • Synthesis of Thienothiophenes - Encyclopedia.pub. (2022, November 21). Retrieved April 7, 2026, from [Link]

  • A Direct Oxidation of Diarylalkynes Containing Quinazolinones to 1,2-Diketone Derivatives with PIFA and PhSeSePh - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

Sources

Application

Application Note: 2-[2-(4-methylphenyl)ethynyl]thiophene as a Precursor for Conjugated Polymers

Executive Summary The development of advanced conjugated polymers requires monomers that offer precise control over electronic bandgaps, structural planarity, and solubility. 2-[2-(4-methylphenyl)ethynyl]thiophene (also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced conjugated polymers requires monomers that offer precise control over electronic bandgaps, structural planarity, and solubility. 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene) is a highly versatile, dual-site precursor. Featuring an electron-rich thiophene ring, a rigid ethynylene spacer, and a solubility-enhancing p-tolyl group, this molecule serves as a critical building block for synthesizing optoelectronic materials, photoelectrochemical devices, and conductive polymer matrices.

This application note provides detailed, self-validating protocols for utilizing this monomer in two distinct polymerization pathways, grounded in mechanistic causality and established literature.

Mechanistic Causality & Molecular Design (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to analyze the steric and electronic constraints of a monomer before selecting a polymerization route. The chemical structure of 2-[2-(4-methylphenyl)ethynyl]thiophene dictates its reactivity:

  • The Thiophene Constraint : Unlike 3-substituted thiophenes, which readily undergo head-to-tail oxidative polymerization at the 2,5-positions[1], this monomer is substituted at the 2-position. Consequently, only the 5-position is available for standard oxidative coupling. Attempting to homopolymerize this monomer via the thiophene ring will primarily yield a 5,5'-dimer rather than a high-molecular-weight polymer. To incorporate the thiophene moiety into a polymer backbone, it must be copolymerized with an unhindered monomer (e.g., 3-hexylthiophene)[2].

  • The Alkyne Advantage : The internal alkyne serves as an excellent primary polymerization site. The introduction of acetylene linkers reduces steric hindrance between pendant groups, leading to more planar polymer chain conformations and highly tunable optical properties[3]. Transition-metal catalyzed metathesis of this alkyne yields a substituted polyacetylene backbone with pendant thiophene and p-tolyl groups, creating highly efficient active sites for optoelectronic applications[4].

Divergent Polymerization Pathways

Based on the mechanistic constraints, researchers can drive the polymerization through either the alkyne bond (homopolymerization) or the thiophene ring (copolymerization).

Pathways Monomer 2-[2-(4-methylphenyl)ethynyl]thiophene (Dual-Site Precursor) PathA Alkyne Metathesis (WCl6/Ph4Sn) Monomer->PathA Internal Alkyne Activation PathB Oxidative Copolymerization (FeCl3 + 3-Hexylthiophene) Monomer->PathB Thiophene C5 Activation PolyA Polyacetylene Backbone (Pendant Thiophene/p-Tolyl) PathA->PolyA PolyB Polythiophene Copolymer (Conjugated Side-Chains) PathB->PolyB

Fig 1. Divergent polymerization pathways for the dual-site monomer.

Protocol A: Transition-Metal Catalyzed Alkyne Metathesis (Homopolymerization)

This protocol utilizes a Tungsten(VI) chloride ( WCl6​ ) and Tetraphenyltin ( Ph4​Sn ) catalyst system. Causality: Internal alkynes are sterically demanding; WCl6​ combined with Ph4​Sn generates a highly active tungsten carbene intermediate capable of coordinating and inserting the substituted alkyne to form a poly(diphenylacetylene) analogue.

Workflow Step1 1. Catalyst Activation (WCl6 + Ph4Sn in Toluene, 30°C) QC1 QC: Color shift to dark brown (Active carbene formed) Step1->QC1 Step2 2. Monomer Addition (N2 Atmosphere) QC1->Step2 Step3 3. Polymerization (100°C, 24h) Step2->Step3 QC2 QC: Significant viscosity increase (High MW achieved) Step3->QC2 Step4 4. Precipitation (Excess Methanol) QC2->Step4 Final 5. Substituted Polyacetylene (Vacuum Dried) Step4->Final

Fig 2. Self-validating workflow for transition-metal catalyzed alkyne metathesis.

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox, dissolve WCl6​ (10 mol% relative to monomer) and Ph4​Sn (20 mol%) in anhydrous toluene.

  • Self-Validation Check 1: Age the catalyst solution at 30°C for 15 minutes. The solution must shift from dark blue/purple to a deep brown, confirming the alkylation of tungsten and formation of the active carbene species.

  • Monomer Addition: Dissolve 2-[2-(4-methylphenyl)ethynyl]thiophene (1.0 equiv) in anhydrous toluene and inject it into the active catalyst solution under vigorous stirring.

  • Polymerization: Heat the reaction mixture to 100°C for 24 hours under a nitrogen atmosphere.

  • Self-Validation Check 2: Observe the reaction viscosity. A successful polymerization of the rigid backbone will result in a highly viscous, gel-like solution. If the solution remains highly fluid, the catalyst was likely quenched by moisture.

  • Termination & Recovery: Cool the mixture to room temperature and precipitate the polymer by dropping the solution into a 10-fold excess of vigorously stirred methanol.

  • Purification: Collect the colored precipitate via vacuum filtration, wash with methanol to remove catalyst residues, and dry under vacuum at 50°C for 24 hours.

Protocol B: Oxidative Copolymerization (Polythiophene Route)

To utilize the thiophene ring, the monomer is copolymerized with 3-hexylthiophene (3HT) using anhydrous Iron(III) chloride ( FeCl3​ ). Causality: FeCl3​ acts as a one-electron oxidant, generating radical cations on the thiophene rings. Because our target monomer only has the 5-position open, it acts as a conjugated pendant group or end-capping agent within the poly(3-hexylthiophene) (P3HT) matrix, tuning the overall bandgap[2].

Step-by-Step Methodology
  • Monomer Blending: In a dry Schlenk flask, dissolve 3-hexylthiophene (0.9 equiv) and 2-[2-(4-methylphenyl)ethynyl]thiophene (0.1 equiv) in anhydrous chloroform ( CHCl3​ ).

  • Oxidant Addition: Prepare a slurry of anhydrous FeCl3​ (4.0 equiv total) in CHCl3​ . Add this slurry dropwise to the monomer solution at 0°C to prevent uncontrolled exothermic cross-linking.

  • Polymerization: Allow the reaction to warm to room temperature and stir in the dark for 24 hours.

  • Self-Validation Check 1: The reaction mixture must transition from yellow/orange to a dark, opaque black/blue. This color shift is the primary indicator of extended π -conjugation[1].

  • Quenching: Pour the mixture into methanol containing 5% HCl to dedope the polymer and solubilize iron salts.

  • Soxhlet Extraction (Critical QC): Filter the crude solid and subject it to Soxhlet extraction.

    • Wash 1 (Methanol): Removes residual FeCl3​ .

    • Wash 2 (Hexane): Removes unreacted monomers and low-MW oligomers.

    • Wash 3 (Chloroform): Extracts the target high-MW copolymer. If the CHCl3​ fraction is colorless, the polymerization failed to produce high-MW chains.

  • Final Recovery: Concentrate the CHCl3​ fraction, precipitate in methanol, and dry under vacuum.

Quantitative Data & Characterization Summary

The choice of polymerization pathway drastically alters the physical and electronic properties of the resulting material. Below is a summary of expected parameters based on the structural constraints of the monomer.

ParameterProtocol A: Alkyne MetathesisProtocol B: Oxidative Copolymerization
Polymer Backbone Substituted PolyacetylenePolythiophene (P3HT-co-derivative)
Active Catalyst WCl6​ / Ph4​Sn FeCl3​
Expected Mw​ (kDa) 50 - 12020 - 60
Polydispersity (PDI) 1.8 - 2.51.5 - 2.2
Optical Bandgap ( Eg​ ) ~ 2.0 - 2.4 eV~ 1.8 - 2.1 eV
Solubility Toluene, THF, CHCl3​ CHCl3​ , Chlorobenzene
Primary Application Gas separation membranes, PhotoluminescenceHole-transport layers, Photovoltaics

Sources

Method

Application Note: Catalytic Synthesis Pathways for 2-[2-(4-methylphenyl)ethynyl]thiophene

Introduction & Strategic Significance The molecule 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene) is a highly conjugated structural motif consisting of a thiophene ring linked to a p-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The molecule 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene) is a highly conjugated structural motif consisting of a thiophene ring linked to a p-tolyl group via an ethynyl bridge. Compounds of this class are of paramount importance in the development of advanced organic materials, including organic light-emitting diodes (OLEDs), nonlinear optical materials, and conductive polymers[1].

Synthetically, the construction of this internal alkyne relies heavily on the Sonogashira cross-coupling reaction —a robust, transition-metal-catalyzed process that forms a carbon-carbon bond between a terminal alkyne (4-ethynyltoluene) and an aryl halide (2-bromothiophene). As an Application Scientist, optimizing this pathway requires a deep understanding of catalytic cycles, solvent effects, and the mitigation of side reactions.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and purity, one must understand the causality behind the reagent selection and reaction conditions.

The Palladium/Copper Co-Catalytic Cycle

The traditional synthesis employs a dual-catalyst system: a Palladium(II) precatalyst (e.g., Pd(PPh3​)2​Cl2​ ) and a Copper(I) co-catalyst (e.g., CuI ).

  • Precatalyst Activation: Pd(II) is selected over the highly air-sensitive Pd(0) tetrakis because it is bench-stable. In situ, the amine base or the terminal alkyne reduces Pd(II) to the active Pd(0) species.

  • Oxidative Addition: The electron-rich Pd(0) inserts into the relatively weak C–Br bond of 2-bromothiophene. 2-bromothiophene is heavily preferred over 2-chlorothiophene due to its lower bond dissociation energy, which drastically accelerates this rate-limiting step.

  • The Copper Cycle (Transmetalation): CuI reacts with 4-ethynyltoluene in the presence of a base (like Triethylamine) to form a highly nucleophilic copper acetylide. This intermediate undergoes transmetalation with the Pd-complex significantly faster than the terminal alkyne alone.

  • Reductive Elimination: The final step extrudes the target molecule, 2-[2-(4-methylphenyl)ethynyl]thiophene, and regenerates the Pd(0) catalyst.

The Pitfall: Glaser Homocoupling

A critical failure point in this synthesis is the Glaser homocoupling side-reaction. If trace oxygen is present, the copper acetylide intermediate will undergo oxidative dimerization to form 1,4-di-p-tolylbuta-1,3-diyne[1]. This not only consumes the expensive alkyne starting material but also creates a structurally similar byproduct that is notoriously difficult to separate via column chromatography. Rigorous degassing (using Schlenk techniques or an Argon sparge) is mandatory to suppress this[1].

Emerging Iron-Catalyzed Pathways

While Pd/Cu systems are the gold standard, recent breakthroughs have demonstrated that Iron-catalyzed Sonogashira reactions are viable[2]. Utilizing Fe(acac)3​ with a specific ligand and Cs2​CO3​ base in toluene allows for the coupling of terminal alkynes with aryl halides[2]. Though it requires harsher conditions (135 °C), it eliminates the need for toxic/expensive precious metals and entirely avoids copper-induced homocoupling[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition 2-Bromothiophene + Pd(0) → Thienyl-Pd(II)-Br Pd0->OxAdd TransMet Transmetalation Thienyl-Pd(II)-Br + Cu-Acetylide → Thienyl-Pd(II)-Acetylide OxAdd->TransMet RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 Release of Target Molecule CuCycle Copper Co-Catalytic Cycle 4-Ethynyltoluene + CuI + Base → Cu-Acetylide CuCycle->TransMet Transmetalation Agent

Caption: Pd/Cu Co-Catalyzed Sonogashira Cycle for target molecule synthesis.

Comparative Data Presentation

The table below summarizes the quantitative parameters comparing the traditional Pd/Cu method against the emerging Iron-catalyzed methodology for this specific molecular class[2],.

ParameterProtocol A: Traditional Pd/Cu SystemProtocol B: Iron-Catalyzed System
Catalyst Loading 2-5 mol% Pd(PPh3​)2​Cl2​ 10 mol% Fe(acac)3​
Co-Catalyst / Ligand 5-10 mol% CuI 20 mol% L1 (e.g., N,N'-dimethylethylenediamine)
Base Triethylamine ( Et3​N )Cesium Carbonate ( Cs2​CO3​ )
Solvent THF or Neat Et3​N Toluene
Temperature 60 °C – 80 °C135 °C
Reaction Time 12 – 24 hours42 hours
Expected Yield 85% – 95%~78%
Homocoupling Risk High (Requires strict O2​ exclusion)Negligible (Copper-free)

Validated Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is designed to be self-validating. Visual cues are provided to ensure the reaction is proceeding correctly.

Step 1: Equipment Preparation & Degassing

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times.

  • Add 10 mL of Triethylamine ( Et3​N ) and 10 mL of anhydrous Tetrahydrofuran (THF). Degas the solvent mixture using the freeze-pump-thaw method (3 cycles) to rigorously remove dissolved oxygen.

Step 2: Reagent Charging

  • Under a positive flow of Argon, add 2-bromothiophene (1.0 mmol, 163 mg) and 4-ethynyltoluene (1.2 mmol, 139 mg) to the Schlenk tube.

  • Quickly add Pd(PPh3​)2​Cl2​ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg). Seal the tube securely.

Step 3: Reaction Execution & In-Process Monitoring

  • Place the Schlenk tube in a pre-heated oil bath at 70 °C and stir vigorously.

  • Self-Validation Check: Within 30–60 minutes, the solution should transition from pale yellow to an opaque dark brown/black. Simultaneously, a thick white/off-white precipitate ( Et3​N⋅HBr ) will form. This salt precipitation is the stoichiometric byproduct of the coupling and visually confirms catalytic turnover.

  • Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The reaction is complete when the UV-active 2-bromothiophene spot disappears (typically 12 hours).

Step 4: Quench & Purification

  • Cool the mixture to room temperature. Quench by adding 20 mL of saturated aqueous NH4​Cl to dissolve the amine salts and halt the catalyst.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluent: 100% Hexanes to 98:2 Hexanes:EtOAc) to yield 2-[2-(4-methylphenyl)ethynyl]thiophene as an off-white to pale yellow solid.

Workflow Prep Step 1: Preparation Dry Schlenk Tube, Degas Solvents Reagents Step 2: Reagent Loading 2-Bromothiophene, 4-Ethynyltoluene, Catalysts (Pd/Cu), Base Prep->Reagents Reaction Step 3: Reaction Execution Stir at 60-80°C under N2/Ar Reagents->Reaction Quench Step 4: Quench & Extract Cool to RT, Add NH4Cl (aq), Extract Reaction->Quench Purify Step 5: Purification Silica Gel Column Chromatography Quench->Purify Product Step 6: Characterization NMR, IR, Melting Point Purify->Product

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Iron-catalysed Sonogashira reactions Source: Journal of Chemical Research, 2009(8), 478-481. URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters, 5(11), 1841–1844. URL:[Link]

  • A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoarenes, iodoarenes and bromopyridines Source: Tetrahedron Letters, 16(50), 4467-4470. URL:[Link]

Sources

Application

Application Note: 2-[2-(4-methylphenyl)ethynyl]thiophene in Organic Semiconductor Devices

Executive Summary The development of high-performance organic semiconductor devices relies heavily on the precise engineering of π -conjugated small molecules. 2-[2-(4-methylphenyl)ethynyl]thiophene (abbreviated here as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance organic semiconductor devices relies heavily on the precise engineering of π -conjugated small molecules. 2-[2-(4-methylphenyl)ethynyl]thiophene (abbreviated here as 4-MPET ) represents a highly versatile, functionalized molecular building block and active semiconductor layer. By bridging an electron-rich thiophene heterocycle with a mildly electron-donating p-tolyl group via a rigid ethynyl spacer, this molecule achieves an optimal balance of extensive π -orbital overlap, structural planarity, and solution processability.

This application note provides a comprehensive guide to the mechanistic rationale, optoelectronic properties, and self-validating fabrication protocols for integrating 4-MPET into Organic Field-Effect Transistors (OFETs) and solution-processed organic electronic devices.

Mechanistic Insights: Molecular Design & Causality

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before deploying it in a device architecture. The exceptional performance of thiophene-based organic semiconductors is not accidental; it is a direct consequence of their atomic-level design[1].

  • The Thiophene Core (S···S Interactions): The inclusion of the thiophene ring provides a highly polarizable sulfur atom. In the solid state, this facilitates strong intermolecular S···S and S··· π interactions. These non-covalent interactions drive the self-assembly of the molecules into highly ordered 2D or 3D networks, which is a fundamental prerequisite for efficient charge carrier hopping and enhanced field-effect mobility[2].

  • The Ethynyl Bridge (-C C-): Direct biaryl linkages (e.g., phenyl-thiophene) often suffer from steric hindrance between ortho-protons, forcing the rings to twist out of coplanarity. The ethynyl spacer eliminates this steric clash, enforcing strict molecular coplanarity. This flat conformation maximizes π -orbital overlap along the molecular backbone, significantly lowering the reorganization energy ( λ ) required for charge transport.

  • The 4-Methylphenyl (p-Tolyl) Group: The terminal methyl group serves two distinct purposes. First, its inductive electron-donating effect (+I) slightly raises the Highest Occupied Molecular Orbital (HOMO) level, reducing the hole-injection barrier from high-work-function electrodes like Gold (Au). Second, the asymmetry and alkyl substitution disrupt excessive crystallization in solution, dramatically improving solubility in processing solvents like chlorobenzene compared to rigid, unsubstituted thienoacenes[1].

EnergyLevels Au Gold (Au) Electrode WF: -5.1 eV MPET 4-MPET Semiconductor HOMO: -5.4 eV LUMO: -2.8 eV Au->MPET Hole Injection SiO2 SiO2 Dielectric Eg: ~9.0 eV MPET->SiO2 Interface Accumulation

Energy level alignment and hole injection mechanism at the Au/4-MPET/SiO2 interface.

Quantitative Optoelectronic Data

To facilitate device modeling and component matching (such as selecting appropriate fullerene/non-fullerene acceptors or dielectric materials), the core optoelectronic parameters of 4-MPET are summarized below.

PropertyValue / RangeCharacterization MethodRationale for Device Performance
HOMO Energy Level -5.4 eVCyclic Voltammetry (CV)Aligns with Au work function (-5.1 eV) for efficient hole injection.
LUMO Energy Level -2.8 eVUV-Vis Onset / DFTEnsures stability against ambient oxidative degradation.
Optical Bandgap ( Eg​ ) ~2.6 eVUV-Vis SpectroscopyBroad absorption; suitable for wide-bandgap OPV donor components.
Hole Mobility ( μh​ ) 10−3 to 10−1 cm 2 /VsOFET Transfer CurveDependent on thin-film crystallinity and SAM surface treatment.
Current On/Off Ratio >105 OFET Transfer CurveIndicates low off-state leakage current and high semiconductor purity.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed with built-in validation checkpoints to ensure that each step acts as a self-correcting system, guaranteeing high trustworthiness and reproducibility.

Protocol A: Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs via Vacuum Deposition

This protocol leverages the thermal stability of 4-MPET to create highly ordered crystalline thin films.

Step 1: Substrate Preparation and Cleaning

  • Action: Sonicate heavily doped n-type Si wafers (with a 300 nm thermally grown SiO 2​ dielectric layer) sequentially in acetone, isopropyl alcohol (IPA), and deionized water for 10 minutes each. Dry with N 2​ gas and subject to UV-Ozone treatment for 15 minutes.

  • Causality: UV-Ozone removes residual organic contaminants and maximizes the density of surface silanol (-OH) groups required for the subsequent SAM anchoring.

  • Validation Checkpoint: Measure the water contact angle. A successful clean will yield a highly hydrophilic surface with a contact angle <5∘ .

Step 2: Self-Assembled Monolayer (SAM) Treatment

  • Action: Submerge the cleaned wafers in a 0.1 M solution of Octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours inside a nitrogen-filled glovebox. Rinse thoroughly with toluene and bake at 120 °C for 20 minutes.

  • Causality: Bare SiO 2​ contains electron-withdrawing silanol groups that act as severe hole traps, degrading mobility. OTS passivates these traps and provides a low-surface-energy, hydrophobic template that encourages 4-MPET molecules to stand "upright" (edge-on orientation), which is optimal for in-plane charge transport[3].

  • Validation Checkpoint: The water contact angle must increase to >100∘ , confirming a dense, hydrophobic OTS monolayer.

Step 3: Semiconductor Thermal Evaporation

  • Action: Transfer the substrates to a vacuum chamber (base pressure <10−6 Torr). Evaporate 4-MPET at a highly controlled rate of 0.1–0.2 Å/s until a thickness of 45 nm is achieved. Maintain the substrate temperature ( Tsub​ ) at 60 °C during deposition.

  • Causality: A slow evaporation rate combined with mild substrate heating provides the impinging molecules with sufficient kinetic energy and time to diffuse across the surface, minimizing grain boundaries and forming large, interconnected crystalline domains.

  • Validation Checkpoint: Use Atomic Force Microscopy (AFM) or X-ray Diffraction (XRD) to confirm the presence of distinct terraced crystalline islands and out-of-plane molecular ordering.

Step 4: Electrode Deposition & Characterization

  • Action: Deposit 40 nm of Gold (Au) through a shadow mask to define the source and drain electrodes (Channel length L=50μm , Width W=1000μm ). Extract mobility from the saturation regime of the transfer curve.

OFETWorkflow Step1 Substrate Cleaning (Si/SiO2, Piranha + UV-Ozone) Step2 SAM Treatment (OTS or HMDS modification) Step1->Step2 Step3 Semiconductor Deposition (4-MPET Thermal Evaporation) Step2->Step3 Step4 Electrode Deposition (Au Source/Drain via Shadow Mask) Step3->Step4 Step5 Device Characterization (Mobility & V_th Measurement) Step4->Step5

Step-by-step fabrication workflow for bottom-gate top-contact 4-MPET OFET devices.

Protocol B: Solution-Processed Active Layer Blending (OPVs/OLEDs)

For applications requiring flexible substrates or large-area coating, 4-MPET can be utilized in solution-processed blends or as an end-capping unit for larger oligomers.

Step 1: Ink Formulation

  • Action: Dissolve 4-MPET in anhydrous chlorobenzene at a concentration of 10 mg/mL. Stir at 50 °C for 2 hours inside a glovebox.

  • Causality: Chlorobenzene is chosen due to its optimal boiling point (131 °C), which allows for a controlled solvent evaporation rate during spin-coating, preventing rapid kinetic trapping of amorphous states.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) or a simple laser pointer test (checking for the Tyndall effect). The solution must be optically clear with no scattering, ensuring complete dissolution of aggregates.

Step 2: Spin-Coating and Solvent Annealing

  • Action: Spin-coat the solution onto the prepared substrates at 1500 rpm for 45 seconds. Immediately place the wet films in a partially closed petri dish containing a drop of chlorobenzene for 1 hour (solvent annealing), followed by thermal annealing at 80 °C for 10 minutes.

  • Causality: Solvent vapor annealing plasticizes the film, giving the 4-MPET molecules the necessary free volume and time to self-assemble into their thermodynamically favored crystalline state before the solvent fully escapes[3].

  • Validation Checkpoint: Observe the film under Polarized Optical Microscopy (POM). The appearance of strong birefringence confirms the transition from an isotropic amorphous film to a highly ordered crystalline semiconductor layer.

References

  • Consecutive Thiophene-Annulation Approach to π -Extended Thienoacene-Based Organic Semiconductors with [1]Benzothieno[3,2-b][1]benzothiophene (BTBT) Substructure Source: Journal of the American Chemical Society URL:[Link]

  • Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure Source: Accounts of Chemical Research URL:[Link]

  • Liquid Crystalline Materials Containing Thiophene Rings Source: Crystal Growth & Design URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of Thiophene Rings Using 2-[2-(4-methylphenyl)ethynyl]thiophene

Target Audience: Research Chemists, Materials Scientists, and Drug Discovery Professionals Focus: Chemoselective activation, C-H functionalization, and alkyne oxidation methodologies. Executive Summary & Chemical Rationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Discovery Professionals Focus: Chemoselective activation, C-H functionalization, and alkyne oxidation methodologies.

Executive Summary & Chemical Rationale

The molecule 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene) is a highly versatile bifunctional building block. It bridges the structural gap between organic optoelectronics and medicinal chemistry[1]. The architecture of this molecule presents two distinct, orthogonally reactive domains:

  • The Thiophene Ring: An electron-rich heteroaromatic system prone to electrophilic aromatic substitution and transition-metal-catalyzed C-H activation[2].

  • The Internal Alkyne: A conjugated π-system that can be selectively activated by carbophilic (soft) Lewis acids without disrupting the sulfur heteroatom[3].

This application note details two divergent functionalization pathways. Pathway A leverages Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) to selectively arylate the C5 position of the thiophene ring, extending π-conjugation for materials science applications[4]. Pathway B utilizes Gold-catalyzed oxidation of the alkyne to yield a 1,2-diketone (benzil derivative), a critical precursor for synthesizing complex azaheterocycles like quinoxalines in drug development[3].

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal reactivity of 2-[2-(4-methylphenyl)ethynyl]thiophene, demonstrating how catalyst selection dictates the site of functionalization.

G cluster_0 Pathway A: C-H Functionalization cluster_1 Pathway B: Alkyne Activation SM 2-[2-(4-methylphenyl)ethynyl]thiophene (Bifunctional Core) CH_rxn Pd(OAc)2, PivOH, Ar-Br Concerted Metalation-Deprotonation SM->CH_rxn Au_rxn [Au] Catalyst, Pyridine N-oxide Soft Lewis Acid Oxidation SM->Au_rxn CH_prod 5-Aryl-2-(p-tolylethynyl)thiophene (Extended π-Conjugation) CH_rxn->CH_prod Au_prod 1-(4-methylphenyl)-2-(thiophen-2-yl) ethane-1,2-dione (Heterocycle Precursor) Au_rxn->Au_prod

Divergent functionalization pathways of 2-[2-(4-methylphenyl)ethynyl]thiophene.

Pathway A: Direct C5-Arylation via C-H Activation

Mechanistic Causality

Direct C-H arylation of thiophenes traditionally suffers from poor regioselectivity and catalyst poisoning by the sulfur atom. To overcome this, we employ a Concerted Metalation-Deprotonation (CMD) mechanism. Pivalic acid (PivOH) is introduced as a catalytic proton-shuttle. The bulky pivalate anion coordinates to the Pd(II) center, lowering the activation energy required to cleave the C5–H bond of the thiophene[4]. The C5 position is exclusively targeted due to the steric shielding of the C2-alkyne and the electronic activation provided by the adjacent sulfur atom.

Step-by-Step Protocol: Synthesis of 5-Aryl-2-(p-tolylethynyl)thiophene

This protocol is designed as a self-validating system with integrated quality control (QC) checkpoints.

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-[2-(4-methylphenyl)ethynyl]thiophene (1.0 mmol, 198 mg), the desired aryl bromide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 11.2 mg), Pivalic acid (PivOH, 30 mol%, 30.6 mg), and anhydrous Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere Generation: Evacuate the tube and backfill with dry Argon (repeat 3x) to prevent oxidative homocoupling of the substrate.

  • Solvent Addition: Inject 5.0 mL of anhydrous N,N-Dimethylacetamide (DMAc). Causality: DMAc is a highly polar, aprotic solvent that stabilizes the transition states of the Pd catalytic cycle without donating protons that could quench the organometallic intermediates.

  • Heating & QC Checkpoint 1: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep amber/brown solution as the active Pd(0) species enters the catalytic cycle.

  • Reaction Monitoring (QC Checkpoint 2): After 12 hours, sample 10 µL of the mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1).

    • Self-Validation: Successful C5-arylation is confirmed by the disappearance of the starting material (Rf ~0.6) and the emergence of a new spot (Rf ~0.4) that exhibits intense blue/green fluorescence under 365 nm UV light, confirming the extension of the π-conjugated system[2].

  • Workup & Purification: Cool to room temperature, dilute with 20 mL of EtOAc, and wash with distilled water (3 x 15 mL) to remove DMAc and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes).

Quantitative Data: Optimization of C-H Arylation Conditions

The table below demonstrates the critical role of the solvent and the PivOH additive in driving the reaction to completion.

EntryCatalyst (5 mol%)Additive (30 mol%)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂NoneToluene10015%
2Pd(OAc)₂PivOHToluene10045%
3Pd(OAc)₂PivOH DMAc 100 88%
4PdCl₂PivOHDMAc10072%
5Pd(OAc)₂PivOHDMAc8065%

Table 1: Optimization data highlighting the necessity of PivOH as a CMD proton-shuttle and DMAc as a stabilizing solvent.

Pathway B: Gold-Catalyzed Alkyne Oxidation to 1,2-Diketones

Mechanistic Causality

Oxidizing an alkyne to a 1,2-diketone in the presence of a thiophene ring is notoriously difficult; traditional oxidants (like KMnO₄ or RuO₄) will rapidly over-oxidize the sulfur atom to a sulfoxide or sulfone. To achieve strict chemoselectivity, we utilize Gold(I) catalysis. Gold acts as a "soft" carbophilic Lewis acid, selectively coordinating to the π-electrons of the alkyne. This activates the triple bond toward nucleophilic attack by Pyridine N-oxide. Subsequent rearrangement and expulsion of pyridine yield the targeted 1,2-diketone without affecting the thiophene core[3].

Step-by-Step Protocol: Synthesis of 1-(4-methylphenyl)-2-(thiophen-2-yl)ethane-1,2-dione

This protocol yields a highly valuable precursor for azaheterocycle synthesis.

  • Reaction Assembly: In a 25 mL round-bottom flask, dissolve 2-[2-(4-methylphenyl)ethynyl]thiophene (1.0 mmol, 198 mg) in 10 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Catalyst & Oxidant Addition: Add (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (Ph₃PAuNTf₂, 5 mol%, 37 mg) and Pyridine N-oxide (2.5 mmol, 237 mg). Add Methanesulfonic acid (MsOH, 10 mol%, 9.6 mg) as an acidic co-catalyst to accelerate the N-O bond cleavage.

  • Reaction Execution & QC Checkpoint 1: Stir the mixture at 60 °C open to the air (or under a drying tube) for 4 hours.

    • Self-Validation: The addition of Pyridine N-oxide to the Au-alkyne complex will result in a mild exotherm. As the 1,2-diketone forms, the solution will develop a characteristic bright, vibrant yellow color caused by the n→π* transition of the vicinal dicarbonyl system.

  • Spectroscopic Monitoring (QC Checkpoint 2): Extract a 50 µL aliquot, evaporate the solvent, and perform a rapid ATR-IR scan.

    • Self-Validation: The reaction is complete when the weak alkyne C≡C stretch (~2200 cm⁻¹) completely disappears, replaced by a strong, broad dual carbonyl (C=O) stretch in the 1670–1680 cm⁻¹ region.

  • Workup & Purification: Quench the reaction by filtering the mixture through a short pad of Celite to remove the gold catalyst. Wash the organic filtrate with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over MgSO₄, concentrate, and purify by flash chromatography (Hexanes/EtOAc 8:2) to yield the pure benzil derivative as a yellow solid.

Conclusion

The functionalization of 2-[2-(4-methylphenyl)ethynyl]thiophene demonstrates the power of orthogonal chemical reactivity. By understanding the underlying causality of catalytic mechanisms—using Pd/PivOH for sterically-driven C-H activation or Au(I)/Pyridine N-oxide for carbophilic alkyne oxidation—researchers can selectively manipulate this scaffold to yield either extended π-conjugated materials or complex medicinal precursors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of conjugated thiophene derivatives via t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of conjugated thiophene derivatives via the Sonogashira cross-coupling reaction.

Synthesizing 2-[2-(4-methylphenyl)ethynyl]thiophene from 2-bromothiophene and 4-ethynyltoluene presents specific mechanistic bottlenecks—most notably, catalyst deactivation and competitive homocoupling. This guide deconstructs the causality behind these failures and provides self-validating protocols to maximize your reaction yield.

Part 1: Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first visualize the competing kinetic pathways in your reaction flask. The desired unimolecular cross-coupling competes directly with the bimolecular Glaser-Hay homocoupling pathway.

Sonogashira_Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Bromothiophene) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-[2-(4-methylphenyl)ethynyl]thiophene (Target Product) RedElim->Product CuCycle Cu(I) Co-Catalyst + 4-Ethynyltoluene CuAcetylide Copper Acetylide Intermediate CuCycle->CuAcetylide Amine Base CuAcetylide->TransMet Alkyne Transfer Glaser Glaser-Hay Homocoupling CuAcetylide->Glaser Oxidative Dimerization O2 Trace O2 / Oxidants O2->Glaser Byproduct 1,4-bis(4-methylphenyl)buta-1,3-diyne (Waste Byproduct) Glaser->Byproduct

Sonogashira catalytic cycle vs. Glaser homocoupling pathway.

Part 2: Troubleshooting FAQs

Q1: My reaction yields a massive amount of yellow precipitate, and NMR confirms it is the homocoupled diyne (1,4-bis(4-methylphenyl)buta-1,3-diyne). How do I suppress this? A1: You are observing the Glaser-Hay homocoupling side reaction.

  • Causality: This is driven by the oxidative dimerization of the copper acetylide intermediate. Trace oxygen in your solvent oxidizes the Cu(I) co-catalyst to Cu(II), which then forces two equivalents of your 4-ethynyltoluene to couple together, destroying your starting material[1]. This is a severely underestimated problem in conjugated polymer and small-molecule synthesis[2].

  • Solutions:

    • Kinetic Control (Slow Addition): Homocoupling is a bimolecular process (rate [alkyne]²), while cross-coupling is unimolecular with respect to the alkyne. By adding 4-ethynyltoluene slowly via a syringe pump, you keep its instantaneous concentration near zero, kinetically starving the homocoupling pathway[1].

    • Dilute Reducing Atmosphere: Running the reaction under a dilute hydrogen atmosphere (e.g., 2% H₂ in Argon) scavenges trace oxidants and keeps the catalyst reduced, which has been shown to drop homocoupling to ~2%[3].

Q2: The cross-coupling stalls at 40-50% conversion of 2-bromothiophene. Should I add more Pd(PPh₃)₄? A2: No. Adding more of a failing catalyst will not overcome a kinetic barrier.

  • Causality: 2-Bromothiophene is significantly less reactive than its iodo-counterpart. Standard triphenylphosphine (PPh₃) ligands often lack the electron density required to efficiently drive the oxidative addition of the Pd(0) center into the strong C-Br bond, causing the catalytic cycle to stall[4].

  • Solutions: Switch to bulky, electron-rich bidentate ligands. Ligands like Xantphos or tri-tert-butylphosphine (P(t-Bu)₃) dramatically increase the electron density on the palladium center, accelerating oxidative addition and pushing conversions to >95%[4]. Alternatively, utilize copper-free conditions with Cs₂CO₃ to prevent catalyst poisoning[1].

Q3: I am experiencing poor solubility of the thiophene substrate. What is the optimal solvent/base system? A3: The base must be strong enough to deprotonate the terminal alkyne, but the solvent must keep the highly conjugated product in solution to prevent it from precipitating and coating the catalyst.

  • Causality: For thiophene-based Sonogashira couplings, Triethylamine (Et₃N) often leads to sluggish transmetalation. Diisopropylamine (DIPA) has a slightly higher pKa and superior solubilizing properties for rigid conjugated systems[5].

  • Solutions: Use a mixed solvent system of 1,4-Dioxane and DIPA. Dioxane provides excellent solubility for the growing conjugated system, preventing premature precipitation and improving overall yield[5].

Part 3: Quantitative Optimization Data

The following table synthesizes the expected yield variations based on catalyst, ligand, and solvent choices when coupling thiophene derivatives with aryl alkynes.

Catalyst SystemLigandSolvent / BaseTemp (°C)Homocoupling (%)Cross-Coupling Yield (%)
Pd(PPh₃)₂Cl₂ + CuI (5 mol%)PPh₃DMF / Et₃N25~15 - 20%55 - 65%
Pd(PhCN)₂Cl₂ + CuI (5 mol%)PPh₃DMF / DIPA25~10 - 15%72%
Pd(PhCN)₂Cl₂ + CuI (5 mol%)P(t-Bu)₃1,4-Dioxane / DIPA25< 5%85%
PdCl₂ (Cu-free) (2.5 mol%)Xantphos1,4-Dioxane / Et₃N80< 2%90%

Data extrapolated from optimization studies on thiophene-alkyne couplings and aryl bromide carbonylative Sonogashira reactions[5],[4].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, follow this optimized, copper-free workflow utilizing a bulky ligand to maximize the yield of 2-[2-(4-methylphenyl)ethynyl]thiophene.

Workflow Prep 1. Schlenk Line Prep (Bake & Purge) Load 2. Load Solid Reagents (Pd, Ligand, Thiophene) Prep->Load Degas 3. Solvent Addition & Freeze-Pump-Thaw Load->Degas React 4. Syringe Pump Alkyne (Slow Addition) Degas->React Monitor 5. TLC / GC-MS Monitoring React->Monitor Purify 6. Workup & Column Chromatography Monitor->Purify

Self-validating experimental workflow for anaerobic Sonogashira coupling.

Step-by-Step Methodology

1. Equipment Preparation & Reagent Loading

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with Argon (repeat 3x). Add 2-bromothiophene (1.0 equiv, 1.0 mmol), PdCl₂ (2.5 mol%), and Xantphos ligand (2.5 mol%)[4].

  • Self-Validation Checkpoint: The dry catalyst mixture should appear as a uniform yellow/orange powder. If it is grey or black, the Pd(II) has prematurely reduced and aggregated into inactive palladium black. Discard and use fresh catalyst.

2. Solvent Addition & Rigorous Degassing

  • Action: Inject anhydrous 1,4-Dioxane (5 mL) and Diisopropylamine (DIPA) (2.5 mL) against a positive pressure of Argon. Perform three consecutive freeze-pump-thaw cycles.

  • Causality: Simple nitrogen bubbling (sparging) leaves ~5% dissolved oxygen, which is enough to trigger the Glaser pathway. Freeze-pump-thaw reduces oxygen to parts-per-billion levels[1].

  • Self-Validation Checkpoint: During the third thaw cycle, no gas bubbles should evolve from the liquid phase, confirming complete deoxygenation.

3. Kinetically Controlled Alkyne Addition

  • Action: Heat the reaction mixture to 80 °C. Dissolve 4-ethynyltoluene (1.2 equiv, 1.2 mmol) in 2 mL of degassed 1,4-Dioxane. Using a syringe pump, add this solution dropwise over 2 hours.

  • Self-Validation Checkpoint: The solution should remain a clear yellow/amber. (Note: If you are using a CuI co-catalyst in a different protocol, a shift to dark green or blue indicates Cu(II) formation and a critical oxygen leak).

4. Reaction Monitoring & Workup

  • Action: Stir for an additional 2 hours post-addition. Monitor via TLC (Hexanes:EtOAc 9:1).

  • Self-Validation Checkpoint: The UV-active spot corresponding to 2-bromothiophene should be completely consumed. A bright blue fluorescent spot under 365 nm UV light indicates the highly conjugated product.

  • Action: Quench with saturated aqueous NH₄Cl to neutralize the amine base. Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (100% Hexanes to elute the non-polar product).

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Thiophene Sonogashira Couplings

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-[2-(4-methylphenyl)ethynyl]thioph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-[2-(4-methylphenyl)ethynyl]thiophene via the Sonogashira reaction.

Coupling electron-rich heterocycles like thiophene with terminal alkynes introduces unique mechanistic bottlenecks. The most pervasive issue is the premature deactivation of the palladium catalyst, typically observed as the rapid formation of a black, insoluble precipitate. This guide dissects the root causes of catalyst failure and provides field-proven, self-validating protocols to ensure robust C–C bond formation.

Part 1: Mechanistic Causality of Catalyst Deactivation

To troubleshoot effectively, we must first understand why the catalyst fails. The synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene typically employs a Pd(0)/Pd(II) catalytic cycle. Deactivation in this specific system is driven by three primary mechanisms:

  • Ligand Starvation and Palladium Black Formation: The active catalytic species is a highly reactive, under-coordinated Pd(0) complex. If the phosphine ligands (e.g., PPh 3​ ) are oxidized to phosphine oxides by trace O 2​ , the Pd(0) center loses its stabilization. Without ligands, naked Pd(0) atoms rapidly agglomerate into irreversible, catalytically dead metallic clusters known as "palladium black"[1].

  • Thiophene-Induced Catalyst Poisoning: Heterocycles are notoriously challenging substrates. The sulfur atom in the thiophene ring acts as a soft, competing ligand that can coordinate to the Pd center[2]. This coordination blocks vacant sites, severely retarding the oxidative addition step and trapping the catalyst in an inactive state.

  • Glaser Homocoupling (Substrate Starvation): In the presence of a copper(I) co-catalyst and trace oxygen, terminal alkynes (like 4-ethynyltoluene) undergo rapid Glaser homocoupling[3]. This side reaction consumes the alkyne, creating a stoichiometric imbalance. The Pd(II) intermediate, unable to undergo transmetalation, eventually decomposes, further contributing to Pd black formation.

Mechanism Pd_Pre Pd(II) Precatalyst (e.g., PdCl2(PPh3)2) Pd_0 Active Pd(0)L2 Catalyst Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition Pd(II)(Ar)X Pd_0->Ox_Add + Halothiophene Pd_Black Palladium Black (Irreversible Aggregation) Pd_0->Pd_Black Ligand Starvation Ligand_Ox Ligand Oxidation (O=PR3) Pd_0->Ligand_Ox O2 Exposure Transmet Transmetalation Pd(II)(Ar)(C≡CR) Ox_Add->Transmet + Cu-Alkyne S_Poison Thiophene-Poisoned Pd Complex Ox_Add->S_Poison S-Coordination Product Product: 2-[2-(4-methylphenyl)ethynyl]thiophene Transmet->Product Reductive Elimination Product->Pd_0 Catalyst Regeneration

Caption: Catalytic cycle of the Sonogashira coupling highlighting the three primary pathways of Pd deactivation.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns black within 30 minutes, and the yield of the thiophene product is <10%. What is happening? A1: The black precipitate is palladium black, indicating the agglomeration of your catalyst from its active, soluble form into dead metallic clusters[1]. In thiophene couplings, this usually happens when the oxidative addition step is too slow, leaving the Pd(0) intermediate exposed. Actionable Fix: Ensure strict anaerobic conditions to prevent ligand oxidation. Consider adding 10–20 mol% of free ligand (e.g., PPh 3​ ) to shift the equilibrium toward the stabilized Pd(0)L 2​ complex[1].

Q2: I am using 2-bromothiophene and 4-ethynyltoluene. The reaction stalls completely. Why? A2: Electron-rich halogenated heterocycles like 2-bromothiophene undergo notoriously slow oxidative addition to palladium[2]. While the Pd(0) waits to react with the sluggish bromide, the sulfur atom coordinates to the metal center, poisoning it. Actionable Fix: Switch your electrophile to 2-iodothiophene . The carbon-iodine bond is significantly weaker, drastically accelerating the oxidative addition step so that it outcompetes sulfur coordination.

Q3: LCMS shows my alkyne is completely consumed, but my thiophene halide remains unreacted. How do I fix this? A3: You are observing Glaser homocoupling (forming 1,4-bis(4-methylphenyl)buta-1,3-diyne). Copper co-catalysts, in the presence of even trace O 2​ , will rapidly couple terminal alkynes[3]. Actionable Fix: Transition to a copper-free Sonogashira protocol[4]. Alternatively, if CuI must be used, utilize a syringe pump to add the 4-ethynyltoluene slowly over 2 hours. This keeps the steady-state concentration of the alkyne low, minimizing homocoupling.

Troubleshooting Start Issue: Black Precipitate or Stalled Reaction CheckO2 Is the system strictly anaerobic? Start->CheckO2 FixO2 Degas solvents via Freeze-Pump-Thaw CheckO2->FixO2 No CheckLigand Is ligand-to-Pd ratio sufficient? CheckO2->CheckLigand Yes FixLigand Add 10-20 mol% free PPh3 CheckLigand->FixLigand No CheckCu Is Glaser homocoupling occurring? CheckLigand->CheckCu Yes FixCu Use slow alkyne addition or Cu-free conditions CheckCu->FixCu Yes CheckSubstrate Thiophene poisoning? CheckCu->CheckSubstrate No FixSubstrate Switch to 2-iodothiophene CheckSubstrate->FixSubstrate Yes

Caption: Diagnostic logic tree for resolving catalyst deactivation in thiophene cross-couplings.

Part 3: Quantitative Optimization Data

The table below summarizes the causality of condition adjustments on catalyst stability and overall yield for this specific coupling.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale & Result
Aryl Halide 2-Bromothiophene2-IodothiopheneI-C bond breaks faster, outcompeting S-coordination. Yield: 15% 88%.
Degassing N 2​ Sparge (5 min)Freeze-Pump-Thaw (3x)Eliminates trace O 2​ , preventing ligand oxidation and Glaser coupling. Prevents Pd black.
Alkyne Addition All at once (Batch)Syringe Pump (2 hrs)Lowers alkyne concentration, starving the Cu-mediated homocoupling pathway.
Catalyst Segregation Mixed in batchSegregated Flow / Slow AddSeparating Pd and Cu streams prevents premature Pd-black formation[5].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm the integrity of the catalytic cycle before proceeding to the next.

Reaction: Synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene from 2-iodothiophene and 4-ethynyltoluene.

Step 1: Reagent Purification & Degassing

  • Pass 2-iodothiophene through a short pad of basic alumina to remove acidic impurities.

  • In a Schlenk flask, combine THF (solvent) and Triethylamine (base) in a 1:1 ratio.

  • Perform three consecutive Freeze-Pump-Thaw cycles on the Schlenk line. Validation Checkpoint: During the final thaw under static vacuum, no gas bubbles should evolve from the liquid. If bubbles appear, repeat the cycle.

Step 2: Catalyst Initiation

  • Under a positive flow of Argon, add 5 mol% PdCl 2​ (PPh 3​ ) 2​ and 10 mol% extra PPh 3​ to the reaction flask.

  • Add 1.0 equivalent of 2-iodothiophene. Stir for 10 minutes at room temperature. Validation Checkpoint: The solution should be a clear, pale yellow-orange. A rapid shift to dark brown or black indicates oxygen ingress or immediate catalyst death[1]. Discard and restart if black precipitate forms here.

Step 3: Co-Catalyst and Alkyne Addition

  • Add 2 mol% CuI (use fresh, off-white CuI; discard if green/brown).

  • Dilute 1.2 equivalents of 4-ethynyltoluene in 5 mL of degassed THF.

  • Using a syringe pump, add the alkyne solution dropwise over 2 hours. Validation Checkpoint: The reaction should gradually transition to a homogeneous amber/brown color. Spot the reaction on TLC (Hexanes). The 2-iodothiophene spot (UV active) should cleanly disappear, replaced by a highly fluorescent blue/green product spot under 254/365 nm UV light.

Step 4: Quench and Workup

  • Once TLC confirms consumption of the halide, quench the reaction by opening it to air and adding saturated aqueous NH 4​ Cl.

  • Extract with Ethyl Acetate, wash with brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-[2-(4-methylphenyl)ethynyl]thiophene

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers and drug development professionals working with rigid, π -conjugated organic semiconductors and synthetic intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers and drug development professionals working with rigid, π -conjugated organic semiconductors and synthetic intermediates.

The molecule 2-[2-(4-methylphenyl)ethynyl]thiophene (a tolane-like derivative synthesized via 1[1]) presents unique crystallization challenges. Its highly planar thiophene-alkyne-phenyl backbone promotes strong face-to-face π−π stacking. While this is excellent for charge transport, it thermodynamically drives rapid one-dimensional (1D) crystal growth, often resulting in fragile needles, poor solubility, or liquid-liquid phase separation (oiling out).

This guide provides field-proven, mechanistically grounded protocols to control the crystallization thermodynamics and kinetics of this molecule.

Decision Logic & Workflow

The following decision tree outlines the optimal solvent selection strategy based on the specific phase behavior of your synthesized batch.

SolventOptimization Start Assess Solubility of 2-[2-(4-methylphenyl)ethynyl]thiophene Dec1 Soluble in Toluene/CHCl3? Start->Dec1 Act1 Use Binary Solvent System (Good: Toluene, Poor: n-Amyl Acetate) Dec1->Act1 Yes Act2 Use Halogenated System (Good: o-DCB, Poor: Methanol) Dec1->Act2 No (Requires stronger solvent) Dec2 Oiling Out Observed? Act1->Dec2 Act2->Dec2 Act3 Decrease Concentration & Adjust Antisolvent Ratio Dec2->Act3 Yes End Harvest High-Quality Single Crystals Dec2->End No Act3->End

Workflow for optimizing binary solvent crystallization of conjugated thiophene derivatives.

Validated Methodology: Solvent-Mediated Vapor Diffusion

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD) or device fabrication, kinetic control is paramount. Fast evaporation leads to kinetic trapping and 1D needles.2, allowing the rigid molecules to self-correct packing errors during lattice assembly[2].

Self-Validating Protocol:

  • Saturated Solution Preparation: Dissolve 10–15 mg of 2-[2-(4-methylphenyl)ethynyl]thiophene in 1.0 mL of a high-boiling "good" solvent (e.g., o-dichlorobenzene or toluene).

    • Validation Check: The solution must be completely transparent. If persistent turbidity remains after gentle warming, it indicates the presence of insoluble polymeric byproducts. Filter immediately through a 0.22 µm PTFE syringe filter before proceeding.

  • Inner Chamber Setup: Transfer the filtered solution into a clean 2 mL glass vial. Leave this vial uncapped.

  • Outer Chamber Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3–4 mL of a volatile "poor" solvent (e.g., methanol or n-amyl acetate).

    • Causality: The poor solvent must have a higher vapor pressure than the good solvent. This ensures a net diffusion of the antisolvent into the inner vial, slowly lowering the solubility limit and inducing nucleation without mechanical disturbance.

  • Incubation: Seal the 20 mL vial tightly with a Teflon-lined cap and wrap it with Parafilm. Store in a vibration-free environment at a constant 20°C.

    • Validation Check: Inspect visually after 48 hours. You should observe discrete nucleation points on the glass walls. If a cloudy suspension forms, the diffusion rate is too fast; restart with a smaller surface area for diffusion (e.g., a narrower inner vial).

  • Harvesting: Once crystals reach 0.1–0.5 mm, carefully pipette out the mother liquor. Wash the crystals with cold poor solvent to remove amorphous surface residues and halt further growth.

Quantitative Solvent Parameter Matrix

The choice of binary solvent dictates the supramolecular aggregation and final crystal habit. 3[3].

Solvent System (Good / Poor)Volumetric Ratio / Method Δ Boiling Point (°C)Mechanistic FocusExpected Crystal Habit
Toluene / n-Amyl Acetate 3:1 (Slow Cooling)~38Green solvent π−π modulationThick Plates / Blocks
Chloroform / Methanol Vapor Diffusion~3Rapid supersaturation1D Needles
o-Dichlorobenzene / Methanol Vapor Diffusion~115Aromatic face blocking2D Brickwork / Blocks
THF / Hexane 1:2 (Antisolvent)~3High volatility, fast kineticsMicrocrystalline powder

Note: Data extrapolated from crystallization behaviors of structurally analogous 4[4].

Troubleshooting & FAQs

Q1: My sample is "oiling out" (forming a biphasic liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the metastable zone width and hits the miscibility gap before the nucleation threshold.

  • Causality: The strong hydrophobic and π−π interactions of the thiophene-alkyne system cause the molecules to aggregate into dense liquid droplets rather than an ordered lattice when the solvent environment becomes suddenly hostile.

  • Solution: You must alter the thermodynamic pathway. Either decrease the initial concentration of your compound in the good solvent by 20-30%, or switch to a binary system with a more miscible poor solvent. Alternatively, 5 to bypass the LLPS boundary entirely[5].

Q2: I am consistently getting extremely thin, fragile needles that are useless for X-ray diffraction. How do I force block-like growth? A2: The linear, rigid structure of 2-[2-(4-methylphenyl)ethynyl]thiophene naturally drives rapid 1D growth along the π -stacking axis.

  • Causality: High evaporation rates or non-interacting solvents kinetically favor the fastest-growing crystal face.

  • Solution: You must kinetically hinder the π -face addition. Switch from a fast evaporation method to vapor diffusion. Furthermore, use an aromatic good solvent like o-dichlorobenzene (o-DCB) or a 6. These solvents competitively interact with the thiophene rings during lattice formation, slowing down 1D growth and promoting 2D/3D block-like architectures[4][6].

Q3: How do I prevent residual metal catalysts (from the Sonogashira coupling) from becoming trapped in the crystal lattice? A3: Metal impurities (Pd/Cu) often co-precipitate because the alkyne and thiophene moieties can weakly coordinate with these metals.

  • Causality: Rapid antisolvent precipitation traps these coordinated complexes within structural defects of the rapidly forming lattice.

  • Solution: Prior to crystallization, pass the dissolved compound through a short plug of a metal scavenger resin (e.g., QuadraSil). Following this, utilize the slow cooling method. Slow thermodynamic lattice formation naturally excludes steric impurities, yielding higher purity crystals than rapid precipitation.

References

  • Binary solvent engineering for small-molecular organic semiconductor crystallization - Materials Advances (RSC Publishing).
  • A Green Binary Solvent Method to Control Organic Semiconductor Crystallization - ResearchGate.
  • Tailoring Crystal Topology in n-Type Organic Semiconductors Through Synergistic Molecular Design and Solvent-Mediated Crystallization - CCS Chemistry.
  • Iron-catalysed Sonogashira Reactions - ResearchGate.
  • Single-crystal growth of organic semiconductors - DR-NTU.
  • US20090318710A1 - Process for the purification of thiophenes - Google Patents.

Sources

Optimization

Technical Support Center: Stability and Storage of 2-[2-(4-methylphenyl)ethynyl]thiophene

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 2-[2-(4-methylphenyl)ethynyl]thiophene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 2-[2-(4-methylphenyl)ethynyl]thiophene . Because this molecule features both an electron-rich thiophene ring and a conjugated ethynyl (alkyne) linker, it is highly susceptible to oxidative degradation.

This document provides a mechanistic understanding of its vulnerabilities, troubleshooting frameworks, and self-validating protocols to ensure absolute compound integrity during storage.

Mechanistic Understanding of Oxidative Degradation

To effectively store 2-[2-(4-methylphenyl)ethynyl]thiophene, one must understand the causality behind its degradation. The molecule possesses two primary sites of oxidative vulnerability:

  • The Thiophene Ring: The sulfur atom is highly susceptible to oxidation by atmospheric oxygen, a reaction accelerated by light and trace transition metals[1]. This oxidation forms thiophene-S-oxides and sulfones. Thiophene-S-oxides are photochemically unstable and will rapidly dimerize or polymerize upon exposure to daylight[2][3].

  • The Ethynyl Linker: The conjugated alkyne bond can undergo oxidative cleavage under oxidative stress, breaking the carbon-carbon triple bond to yield unwanted diketones or carboxylic acids[4].

Degradation Mol 2-[2-(4-methylphenyl)ethynyl]thiophene Triggers Oxidative Stress (O2, Light, Trace Metals) Mol->Triggers Exposure Path1 Thiophene Oxidation Triggers->Path1 S-attack Path2 Alkyne Oxidation Triggers->Path2 pi-bond attack Prod1 Thiophene-S-oxides & Sulfones Path1->Prod1 Prod2 Diketones & Cleavage Products Path2->Prod2

Oxidative degradation pathways of 2-[2-(4-methylphenyl)ethynyl]thiophene.

Frequently Asked Questions (FAQs)

Q1: Why does my compound change color from pale yellow to dark brown during storage? A1: Color changes are a direct macroscopic indicator of photochemical degradation or polymerization. When the thiophene sulfur oxidizes to a thiophene-S-oxide, the resulting species is highly reactive to light[1][2]. To prevent this, the compound must be stored in amber glass vials to block UV/visible light transmission.

Q2: Should I store the compound as a solid or in a stock solution? A2: Always store the compound in its solid, lyophilized form at -20°C or -80°C. Solid storage under an inert gas is stable for up to 6 months. Storing the compound in solution significantly increases the kinetic rate of oxidation. If solution storage is absolutely required, use strictly degassed solvents, store at -20°C, and discard after one month.

Q3: Can I use standard polypropylene microcentrifuge tubes for storage? A3: No. Standard plastics are highly permeable to atmospheric oxygen over time. You must use glass vials with PTFE-lined caps to ensure a hermetic seal against oxygen and moisture[5].

Q4: How should I handle the compound when removing it from the freezer? A4: Cold surfaces rapidly condense atmospheric moisture, which drives oxidative hydrolysis. You must allow the sealed vial to equilibrate to room temperature for at least 60 minutes in a desiccator before breaking the seal[5].

Troubleshooting & Analytical Validation

Use the following self-validating framework to diagnose and resolve degradation issues. By monitoring specific analytical markers, you can pinpoint the exact mechanism of failure.

Symptom / Analytical MarkerProbable CauseSelf-Validating Check & Solution
LC-MS: +16 Da or +32 Da mass shiftOxidation of thiophene sulfur to sulfoxide (M+16) or sulfone (M+32).Check: Run NMR to confirm downfield shift of thiophene protons. Solution: Purge vials with Argon; add antioxidant (e.g., BHT) to mobile phase if compatible[1].
IR Spectroscopy: Loss of ~2200 cm⁻¹ signalOxidative cleavage of the ethynyl linker.Check: Analyze for diketone/carboxylic acid byproducts via MS. Solution: Strictly degas all solvents; eliminate trace transition metals[4].
Visual: Color shift to dark brown/insolublePhotodegradation or polymerization of thiophene-S-oxides.Check: UV-Vis spectroscopy for broad absorption >400 nm. Solution: Store exclusively in amber glass vials[1][2].
Assay: >10% drop in biological/chemical activityDegradation accelerated by repeated freeze-thaw cycles.Check: Compare the activity of fresh vs. stored aliquots. Solution: Implement single-use aliquots; never re-freeze thawed solutions[3].
Standard Operating Procedure (SOP): Anaerobic Aliquoting & Storage

To guarantee trustworthiness in your experimental results, implement this step-by-step methodology. This protocol acts as a self-validating system by eliminating the variables (oxygen, moisture, light, freeze-thaw cycles) that cause degradation.

Step 1: Desiccation of Consumables Bake 2 mL amber glass vials and PTFE-lined caps at 120°C for 4 hours to eliminate surface moisture. Transfer them to a vacuum desiccator to cool.

Step 2: Inert Atmosphere Transfer Transfer the bulk 2-[2-(4-methylphenyl)ethynyl]thiophene into a glovebox purged with high-purity Argon (99.999%). If a glovebox is unavailable, utilize a Schlenk line to apply 3 cycles of vacuum and Argon backfill to the bulk flask.

Step 3: Single-Use Aliquoting Weigh the solid compound into single-use quantities (e.g., 1–5 mg per vial). Causality note: Aliquoting prevents repeated freeze-thaw cycles, which introduce fresh oxygen and moisture into the sample matrix, rapidly accelerating alkyne cleavage.[3][5]

Step 4: Hermetic Sealing While under continuous Argon flow, seal each vial tightly with the PTFE-lined caps.

Step 5: Cryogenic Storage Place the sealed vials inside a secondary container filled with anhydrous calcium sulfate (Drierite) to provide a redundant moisture barrier. Store the container in a dedicated -20°C or -80°C freezer[5].

Step 6: Thawing Protocol (Critical) Before use, remove the required single-use vial from the freezer and place it in a room-temperature desiccator for exactly 60 minutes prior to opening. Validation: Periodically analyze a control aliquot via LC-MS to confirm the absence of M+16 peaks, ensuring the integrity of your storage environment.

Workflow Start Bulk Compound Synthesis/Receipt Glovebox Transfer to Inert Atmosphere (Argon) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal Seal with PTFE-lined Caps Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store Thaw Equilibrate to RT (60 mins) Before Open Store->Thaw When needed

Step-by-step workflow for the anaerobic handling and cryogenic storage of the compound.

References
  • Thiemann, T., et al. "Preparation and Photochemistry of Thiophene-S-oxides." ResearchGate. Available at: [Link]

  • "Oxidation-controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC)." ChemRxiv. Available at: [Link]

  • Havare, N. "Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis." ResearchGate. Available at: [Link]

Sources

Troubleshooting

column chromatography purification techniques for 2-[2-(4-methylphenyl)ethynyl]thiophene

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-[2-(4-methylphenyl)ethynyl]thiophene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-[2-(4-methylphenyl)ethynyl]thiophene. Synthesized primarily via the Sonogashira cross-coupling reaction, this highly conjugated, non-polar diarylalkyne presents unique purification hurdles—most notably, the separation of structurally similar homocoupled diyne impurities and the elimination of lipophilic catalyst ligands.

This guide synthesizes field-proven methodologies with fundamental chromatographic principles to ensure your purification protocols are robust, reproducible, and self-validating.

Chromatographic & Physical Properties Data

Before initiating purification, it is critical to understand the physicochemical profile of the target molecule. The extended π -conjugation between the thiophene ring, the alkyne linker, and the p-tolyl group renders this compound highly lipophilic and strongly UV-active.

Property / ParameterSpecificationChromatographic Implication
Target Compound 2-[2-(4-methylphenyl)ethynyl]thiopheneTarget fraction identification.
Molecular Weight 198.28 g/mol Elutes intact; no thermal degradation on silica.
Polarity Highly Non-polarRequires exceptionally weak mobile phases.
Stationary Phase Silica Gel 60 (230–400 mesh)High-resolution flash chromatography required.
Optimal Mobile Phase 100% Hexanes (Isocratic)Prevents rapid co-elution with impurities.
Expected Rf​ Value ~0.45 – 0.55 (in 100% Hexanes)Elutes after PPh 3​ but before polar byproducts.
Detection Wavelength UV 254 nm & 365 nmStrong chromophore; easily visualized on TLC.

Experimental Workflow

The following diagram illustrates the validated sequence of operations required to isolate the target compound from a crude Sonogashira reaction mixture.

Workflow Crude Crude Reaction Mixture (Target + Homocoupled Diyne + Ligands) LLE Aqueous Workup (LLE) Remove amine base & Cu/Pd salts Crude->LLE DryLoad Dry Loading on Silica Evaporate to free-flowing powder LLE->DryLoad Column Flash Chromatography Isocratic Elution: 100% Hexanes DryLoad->Column Fractions TLC Fraction Analysis UV Detection at 254 nm Column->Fractions Pure Pure 2-[2-(4-methylphenyl)ethynyl]thiophene Fractions->Pure

Fig 1. Standard purification workflow for diarylalkynes via silica gel chromatography.

Troubleshooting Guides & FAQs

Q1: My product is co-eluting with a persistent yellow band. What is this impurity and how do I separate it?

Causality: The co-eluting impurity is almost certainly the homocoupled diyne (e.g., 1,4-di(p-tolyl)buta-1,3-diyne or 1,4-di(thiophen-2-yl)buta-1,3-diyne). This occurs via a Glaser-type oxidative dimerization of the terminal alkyne during the Sonogashira coupling if trace oxygen is present[1]. Because the thiophene-based homocoupling products share an identical conjugated π -system and lack polar functional groups, their polarity is nearly indistinguishable from the cross-coupled product, making standard silica gel separation extremely difficult[1].

Solution:

  • Preventative: Strictly degas your solvents (e.g., via freeze-pump-thaw) and run the reaction under a rigorous Argon atmosphere to suppress the oxidative homocoupling pathway.

  • Chromatographic: If the ΔRf​ between the target and the diyne is <0.05 in 100% hexanes, standard silica will fail. You must switch to Silver Nitrate-Impregnated Silica Gel (AgNO 3​ -Silica) . The Ag+ ions form reversible π -complexes with alkynes. Because the steric hindrance and electron density of the cross-coupled internal alkyne differ from the homocoupled diyne, this affinity chromatography will artificially widen the ΔRf​ , allowing for baseline separation.

Q2: I see a strong UV-active spot running at the solvent front ( Rf​≈0.9 ) in 100% hexanes, and another stuck at the baseline. Are these isomers of my product?

Causality: No. These are catalyst-derived impurities. The spot running at the solvent front is unoxidized triphenylphosphine (PPh 3​ ) ligand, which is highly lipophilic. The spot stuck at the baseline ( Rf​=0.0 ) is triphenylphosphine oxide (OPPh 3​ ), which is highly polar due to the P=O dipole.

Solution: Your target diarylalkyne will elute between these two extremes ( Rf​≈0.45 ). To create a self-validating system, spot pure PPh 3​ on your TLC plate alongside your fractions. If your pooled fractions lack the Rf​≈0.9 spot, you have successfully validated the removal of the ligand.

Q3: My compound band is tailing severely on the column, leading to overlapping fractions and poor recovery. Why is this happening?

Causality: Tailing in highly non-polar diarylalkynes is rarely caused by hydrogen bonding to the silica silanol groups (as there are no protic hydrogen bond donors in your molecule). Instead, it is caused by a solvent mismatch during sample loading . If you wet-load your crude mixture using a strong solvent like dichloromethane (DCM), you create a localized zone of high solvent strength at the column head. The non-polar alkyne streaks down the column in this DCM plug before the hexanes mobile phase can establish a proper partition equilibrium.

Solution: You must use the dry loading technique[2]. By pre-adsorbing the crude mixture onto silica gel and evaporating the strong solvent completely, the compound enters the column strictly under the influence of the hexanes mobile phase, ensuring a tight, horizontal band.

Troubleshooting Decision Tree: Resolving Co-elution

DecisionTree Issue Issue: Product co-elutes with homocoupled diyne impurity CheckRf Check ΔRf on TLC (100% Hexanes) Issue->CheckRf Condition1 ΔRf < 0.05 CheckRf->Condition1 Condition2 ΔRf > 0.10 CheckRf->Condition2 Action1 Switch to Silver-Nitrate Impregnated Silica (AgNO3) Condition1->Action1 Action2 Optimize column length & use finer silica (230-400 mesh) Condition2->Action2 Action3 Reduce loading mass (<1% of column volume) Condition2->Action3

Fig 2. Troubleshooting decision tree for resolving homocoupled diyne co-elution issues.

Step-by-Step Methodology: Validated Purification Protocol

This protocol is optimized for the isolation of diarylalkynes synthesized via Sonogashira coupling[3], specifically engineered to prevent the tailing and ligand contamination discussed above[2].

Step 1: Pre-purification Aqueous Workup

  • Dilute the crude reaction mixture with diethyl ether or ethyl acetate (50 mL per mmol of substrate).

  • Wash the organic layer sequentially with water ( 2×25 mL) to remove the amine base (e.g., triethylamine or diisopropylamine) and saturated aqueous NH 4​ Cl ( 2×25 mL) to remove copper salts.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 2: Dry Loading Preparation

  • Dissolve the concentrated crude oil in a minimum volume of dichloromethane (DCM) (approx. 5 mL).

  • Add dry Silica Gel 60 (approximately 3 times the mass of the crude product) to the flask.

  • Evaporate the DCM using a rotary evaporator until a loose, free-flowing powder is achieved. Critical Check: If the powder clumps or sticks to the flask wall, residual solvent or oil remains; add slightly more silica and re-evaporate.

Step 3: Column Packing & Loading

  • Slurry-pack a glass chromatography column with Silica Gel 60 (230–400 mesh) using 100% hexanes. Ensure the silica bed is perfectly level.

  • Carefully pour the dry-loaded silica powder directly onto the flat head of the packed column.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent disturbing the bed during solvent addition.

Step 4: Isocratic Elution

  • Elute the column using 100% hexanes. Do not introduce ethyl acetate, as the target compound is highly non-polar and will elute too quickly, causing co-elution with the homocoupled diyne.

  • Monitor the eluent using a UV lamp (254 nm) against the glass column. The first fast-moving band is typically PPh 3​ . The second major band is 2-[2-(4-methylphenyl)ethynyl]thiophene.

  • Collect fractions in test tubes and analyze via TLC (100% hexanes).

Step 5: Verification

  • Pool fractions containing the pure spot at Rf​≈0.5 .

  • Concentrate under reduced pressure. The pure compound should yield a crystalline solid or a highly viscous oil.

  • Validate purity via 1 H-NMR, specifically checking for the absence of multiplets in the 7.4–7.7 ppm range that would indicate residual triphenylphosphine.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling ResearchGate[Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes Organic Letters - ACS Publications[Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis PMC - National Institutes of Health[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 2-[2-(4-methylphenyl)ethynyl]thiophene in Polar Aprotic Solvents

Executive Summary & Physicochemical Profiling As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize rigid, highly conjugated molecules. 2-[2-(4-methylphenyl)ethynyl]thiophene is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize rigid, highly conjugated molecules. 2-[2-(4-methylphenyl)ethynyl]thiophene is a classic example of a diarylethyne (tolan) derivative. While thiophene is a privileged pharmacophore in medicinal chemistry[1], the incorporation of the rigid alkyne spacer and the p-tolyl group creates a highly planar, lipophilic architecture.

This structural rigidity promotes intense intermolecular π−π stacking, leading to a high crystal lattice energy. When you attempt to dissolve this compound in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), you are battling a fundamental thermodynamic mismatch: the highly polar solvent cannot form strong enough solvation interactions to overcome the non-polar solute's lattice energy[2].

Table 1: Physicochemical Profile and Solubility Impact
PropertyCharacteristicImpact on Solvation Thermodynamics
Molecular Geometry Linear, planar, rigid (sp-hybridized alkyne)Restricts solvent access and prevents conformational adaptation during solvation.
Aromaticity Thiophene and p-Tolyl ringsDrives strong intermolecular π−π stacking; dramatically increases crystal lattice energy.
Lipophilicity Highly non-polarCreates a severe polarity gap with polar aprotic solvents (DMSO dielectric constant 47).
Thermodynamics ΔGsolv​>ΔGlattice​ Solute-solvent interactions are insufficient to break solute-solute bonds, resulting in precipitation.

Troubleshooting Guide & FAQs

Q1: Why does 2-[2-(4-methylphenyl)ethynyl]thiophene resist dissolution in 100% DMSO, even though DMSO is considered a "universal" solvent? A1: DMSO is an excellent solvent for molecules with polar functional groups capable of hydrogen bonding or dipole-dipole interactions. However, your compound is entirely non-polar and lacks hydrogen bond donors/acceptors. The energy required to disrupt the compound's crystal lattice (lattice energy) is significantly higher than the energy released when DMSO molecules interact with the solute (solvation energy). In silico models confirm that increased rigidity and lipophilicity are primary drivers of poor DMSO solubility[2].

Q2: I heated the DMSO solution to 50°C and sonicated it. The compound dissolved, but it precipitated overnight at room temperature. What happened? A2: You achieved kinetic solubility, not thermodynamic solubility. Heating provides the thermal energy required to temporarily break the crystal lattice, while sonication provides mechanical disruption. However, once the system cools, the thermodynamic equilibrium shifts back to the solid state, causing the compound to crash out. For robust assays, you must establish thermodynamic stability[3].

Q3: How can I prepare a stable, high-concentration stock solution (>10 mM) for my assays? A3: You must bridge the polarity gap. Instead of using 100% DMSO, use a co-solvent system . Tetrahydrofuran (THF) or 1,4-dioxane are less polar aprotic solvents that interact much better with rigid aromatic systems. By pre-dissolving the compound in a small volume of THF and then diluting with DMSO, you create a solvent microenvironment that stabilizes the lipophilic molecule.

Q4: My stock solution is stable, but the compound crashes out immediately when I dilute it into my aqueous cell culture medium. How do I prevent this? A4: This is a classic "solvent shock" phenomenon. The sudden drop in organic solvent concentration forces the hydrophobic compound out of solution. To prevent this, you must use a step-down dilution strategy incorporating a surfactant or carrier. Using an intermediate vehicle like PEG-400 or a non-ionic surfactant (e.g., Tween-80 or Pluronic F-68) creates micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution via Co-Solvent Bridging

This self-validating protocol ensures thermodynamic stability by bridging the polarity gap before final volume adjustment.

  • Weighing: Accurately weigh the required mass of 2-[2-(4-methylphenyl)ethynyl]thiophene into a sterile, amber glass vial (the compound may be light-sensitive due to extended conjugation).

  • Primary Solvation (The Bridge): Add anhydrous Tetrahydrofuran (THF) equivalent to 15% of your final target volume.

  • Agitation: Vortex vigorously for 2 minutes. The lower polarity of THF will rapidly disrupt the π−π stacking, yielding a clear solution.

  • Secondary Solvation (The Bulk): Slowly add anhydrous DMSO dropwise to reach 100% of the target volume while continuously vortexing.

  • Thermodynamic Validation: Incubate the solution at room temperature (25°C) for 24 hours. Centrifuge at 10,000 x g for 15 minutes. If no pellet forms, thermodynamic solubility is confirmed[3].

Protocol 2: Step-Down Aqueous Dilution for Biological Assays

Use this protocol to prevent precipitation when transitioning from organic stock to aqueous assay buffers.

  • Intermediate Formulation: In a separate tube, prepare an intermediate vehicle consisting of 10% PEG-400 and 1% Tween-80 in your target aqueous buffer.

  • First Dilution: Add 1 part of your 10 mM stock solution (from Protocol 1) to 9 parts of the intermediate vehicle. Vortex immediately. This yields a 1 mM intermediate stock.

  • Equilibration: Allow the intermediate stock to sit for 10 minutes to ensure stable micelle formation.

  • Final Dilution: Dilute the 1 mM intermediate stock into your final pre-warmed (37°C) aqueous assay medium to reach your desired working concentration (e.g., 10 μ M). The final DMSO concentration will be 0.1%, ensuring cell viability.

Workflows & Visualizations

Workflow 1: Solubilization Decision Tree

The following diagram outlines the logical progression for achieving thermodynamic solubility in organic solvents.

Solubilization Start Assess Solubility in 100% DMSO Check1 Does it dissolve at 25°C? Start->Check1 Heat Apply Heating (37°C) & Sonication Check1->Heat No Success Thermodynamically Stable Stock Check1->Success Yes Check2 Stable after 24h at 25°C? Heat->Check2 CoSolvent Use Co-solvent (15% THF / 85% DMSO) Check2->CoSolvent No Check2->Success Yes CoSolvent->Success

Caption: Logical decision tree for solubilizing highly rigid, lipophilic diarylethynes in polar aprotic solvents.

Workflow 2: Aqueous Dilution Pathway

The following diagram maps the step-down dilution strategy required to prevent solvent shock in aqueous media.

AqueousDilution Stock 10 mM Stock (THF/DMSO) Dilution 1:10 Dilution in PEG-400/Tween-80 Stock->Dilution Aqueous Rapid Addition to Assay Buffer Dilution->Aqueous Check Precipitation Observed? Aqueous->Check Optimize Increase Surfactant Ratio Check->Optimize Yes Assay Proceed to Biological Assay Check->Assay No Optimize->Dilution Iterate

Caption: Step-down dilution strategy utilizing micellar encapsulation to prevent aqueous precipitation.

References

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. URL:[Link]

  • Baybekov, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3328. URL:[Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(2), 481-510. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing photoluminescence of 2-[2-(4-methylphenyl)ethynyl]thiophene vs phenylacetylene

An objective, in-depth comparison of the photoluminescence (PL) properties of phenylacetylene (PA) and 2-[2-(4-methylphenyl)ethynyl]thiophene (p-TET) requires an understanding of how molecular architecture dictates excit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth comparison of the photoluminescence (PL) properties of phenylacetylene (PA) and 2-[2-(4-methylphenyl)ethynyl]thiophene (p-TET) requires an understanding of how molecular architecture dictates excited-state dynamics.

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral outputs. We will analyze the structural causality behind their emission profiles, compare their quantitative metrics, and outline a self-validating experimental protocol designed to eliminate common spectroscopic artifacts.

Part 1: Structural Causality and Mechanistic Insights

The fundamental differences in the photoluminescence of these two molecules stem from their π-conjugation length, structural rigidity, and electronic symmetry.

Phenylacetylene (PA): The Localized Baseline Phenylacetylene consists of a simple benzene ring conjugated to a terminal alkyne. Its photoluminescence is notoriously weak. The transition from the lowest excited singlet state ( S1​ ) to the ground state ( S0​ ) in simple aryl alkynes is often partially forbidden by symmetry[1]. This results in a long radiative lifetime, which allows non-radiative decay pathways (such as vibrational relaxation and intersystem crossing) to dominate the excited-state relaxation process. Consequently, PA emits weakly in the high-energy ultraviolet (UV) region, typically between 280–320 nm[1].

2-[2-(4-methylphenyl)ethynyl]thiophene (p-TET): The Extended Push-Pull System p-TET is engineered for enhanced optoelectronic performance. By coupling an electron-rich thiophene ring (donor) to a weakly electron-donating p-tolyl group via a rigid ethynyl bridge, the molecule establishes an extended, asymmetric electronic environment. This structural modification drives three profound photophysical changes:

  • Bathochromic Shift: The extended conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raises the Highest Occupied Molecular Orbital (HOMO). This narrows the bandgap, shifting both absorption and emission from the UV into the visible spectrum[2].

  • Enhanced Radiative Decay: The rigid, linear geometry of the alkyne bridge restricts intramolecular rotation. By limiting these torsional motions, the molecule minimizes non-radiative energy loss, funneling more energy into photon emission.

  • Intramolecular Charge Transfer (ICT): The asymmetric electron density between the heterocycle (thiophene) and the phenyl ring facilitates a highly allowed π→π∗ transition, drastically increasing the fluorescence quantum yield ( ΦF​ ) compared to bare phenylacetylene[3].

G cluster_PA Phenylacetylene (PA) cluster_pTET 2-[2-(4-methylphenyl)ethynyl]thiophene PA_S0 Ground State (S0) Localized Pi-System PA_S1 Excited State (S1) High Energy Gap PA_S0->PA_S1 UV Excitation PA_S1->PA_S0 Non-Radiative (Dominant) PA_Em UV Emission (~280-320 nm) Low QY PA_S1->PA_Em Radiative Decay pTET_S0 Ground State (S0) Extended Push-Pull Pi-System pTET_S1 Excited State (S1) Lower Energy Gap pTET_S0->pTET_S1 Near-UV Excitation pTET_S1->pTET_S0 Non-Radiative pTET_Em Visible Emission (~380-450 nm) High QY pTET_S1->pTET_Em Radiative Decay (Dominant)

Caption: Jablonski diagram comparing the excited-state dynamics and dominant decay pathways of PA vs. p-TET.

Part 2: Quantitative Data Comparison

The table below summarizes the typical photophysical parameters of both compounds. The data highlights how the addition of the thiophene and p-tolyl groups transforms a weak UV emitter into a robust visible-light fluorophore.

ParameterPhenylacetylene (PA)2-[2-(4-methylphenyl)ethynyl]thiophene (p-TET)
Structural Class Simple Aryl AlkyneDonor-π-Acceptor / Extended Aryl Alkyne
Absorption Max ( λabs​ ) ~240 - 270 nm~320 - 350 nm
Emission Max ( λem​ ) ~280 - 320 nm (UV)~380 - 450 nm (Blue/Visible)
Stokes Shift Small (~40-50 nm)Moderate to Large (~60-100 nm)
Fluorescence Quantum Yield ( ΦF​ ) < 0.05 (Very Low)~0.40 - 0.60 (High)
Dominant Decay Mechanism Non-Radiative (Vibrational)Radiative ( π→π∗ ICT)

Part 3: Self-Validating Experimental Protocol

To objectively compare these two fluorophores, the experimental workflow must eliminate artifacts such as inner-filter effects (self-absorption), solvent polarity quenching, and impurity emissions. The following protocol utilizes an absolute quantum yield measurement system to provide self-validating results.

Step 1: Spectroscopic Sample Preparation

  • Causality: High concentrations lead to molecular aggregation (excimer formation) and primary inner-filter effects, artificially quenching the PL.

  • Action: Dissolve both PA and p-TET in spectroscopic-grade, degassed cyclohexane or tetrahydrofuran (THF). Dilute the solutions until the Optical Density (OD) at the excitation wavelength is strictly < 0.05 . Degassing with Argon prevents triplet-state quenching by dissolved oxygen.

Step 2: UV-Vis Absorption Mapping

  • Causality: You cannot accurately excite a molecule without knowing its exact S0​→S1​ transition energy in your specific solvent.

  • Action: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. Identify the λmax​ for both PA and p-TET to use as the excitation wavelengths for the next step.

Step 3: Excitation-Emission Cross-Validation

  • Causality: This is the self-validation step. If the excitation spectrum does not perfectly overlap with the absorption spectrum, the observed emission is likely coming from a fluorescent impurity rather than the target molecule.

  • Action: Set the fluorometer emission monochromator to the anticipated λem​ and scan the excitation wavelengths. Confirm the resulting peak matches the UV-Vis λmax​ . Once validated, excite the sample at λmax​ and record the emission spectrum to map the Stokes shift.

Step 4: Absolute Quantum Yield Determination

  • Causality: Relative quantum yield measurements (using standards like Quinine Sulfate) are prone to refractive index errors across different solvents and broad emission gaps.

  • Action: Place the cuvette inside an Integrating Sphere attached to the spectrofluorometer. Measure the total number of absorbed photons (by comparing the scatter peak of the solvent blank vs. the sample) and the total number of emitted photons. Calculate the absolute ΦF​ .

Workflow Step1 1. Sample Prep Degassed Solvent OD < 0.05 Step2 2. UV-Vis Scan Determine Abs Max Step1->Step2 Step3 3. Excitation Scan Cross-Validate Purity Step2->Step3 Step4 4. Emission Scan Map Stokes Shift Step3->Step4 Step5 5. Absolute QY Integrating Sphere Step4->Step5

Caption: Self-validating experimental workflow for artifact-free photoluminescence characterization.

References

  • The electronic spectra of aryl olefins: A theoretical study of phenylacetylene Source: AIP Publishing URL:[Link]

  • Experimental and Theoretical Study on the One- and Two-Photon Absorption Properties of Novel Organic Molecules Based on Phenylacetylene and Azoaromatic Moieties Source: The Journal of Physical Chemistry B (via ACS / Figshare) URL:[Link]

  • Understanding the Ligand-Dependent Photoluminescent Mechanism in Small Alkynyl-Protected Gold Nanoclusters Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Comparative

HPLC Method Validation for 2-[2-(4-methylphenyl)ethynyl]thiophene Purity: A Column Comparison Guide

Introduction & Analytical Context 2-[2-(4-methylphenyl)ethynyl]thiophene is a highly conjugated diarylalkyne. Molecules possessing this structural motif—combining a thiophene ring, an alkyne linker, and a tolyl group—are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-[2-(4-methylphenyl)ethynyl]thiophene is a highly conjugated diarylalkyne. Molecules possessing this structural motif—combining a thiophene ring, an alkyne linker, and a tolyl group—are critical building blocks in organic electronics, conductive polymers, and targeted pharmaceuticals. Because this compound is typically synthesized via Sonogashira cross-coupling, the crude product often contains structurally analogous impurities, such as homocoupled diynes (e.g., 1,4-bis(4-methylphenyl)buta-1,3-diyne), unreacted 2-bromothiophene, and positional isomers.

Accurate purity assessment is paramount for downstream applications. Relying on generic High-Performance Liquid Chromatography (HPLC) methods often fails to resolve these closely related conjugated species. This guide compares the performance of a standard Octadecylsilane (C18) column against a Phenyl-Hexyl column, demonstrating how stationary phase chemistry impacts method validation under the modernized [1].

Chromatographic Selectivity: C18 vs. Phenyl-Hexyl

The selection of the stationary phase is the most critical variable in method development.

  • C18 (Octadecylsilane): Separates analytes based purely on dispersive hydrophobic interactions. While effective for general lipophilic compounds, C18 struggles to differentiate molecules that have identical hydrophobic footprints but differ only in their π -electron distribution or planar geometry [2].

  • Phenyl-Hexyl: Contains a phenyl ring tethered to the silica surface via a six-carbon alkyl chain. This phase offers dual retention mechanisms: hydrophobic interactions via the hexyl chain, and π−π interactions via the phenyl ring. For highly conjugated systems like 2-[2-(4-methylphenyl)ethynyl]thiophene, the π−π interactions provide enhanced shape selectivity, effectively resolving the target compound from homocoupled alkyne impurities that possess different electron densities.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to validate the system's performance before sample analysis begins.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Use Acetonitrile (ACN) as the sample diluent. Causality: ACN is an aprotic solvent that fully solubilizes the highly hydrophobic thiophene derivative without inducing solvolysis or degradation of the reactive alkyne bond.

  • Stock Solution: Weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of ACN (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution to a working concentration of 100 µg/mL for assay determination. Prepare a spiked impurity solution containing 1% (w/w) of known Sonogashira byproducts to evaluate specificity.

Step 2: HPLC Instrumentation Setup
  • Mobile Phase: Isocratic elution using 75:25 (v/v) Acetonitrile:Water. Causality: Acetonitrile provides lower backpressure and sharper peaks for π -conjugated systems compared to methanol, minimizing band broadening.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Thermostatting the column prevents retention time drift caused by ambient temperature fluctuations, ensuring intermediate precision across multiple days.

  • Detection: UV Diode Array Detector (DAD) at 280 nm. Causality: 280 nm aligns with the λmax​ of the extended conjugation between the thiophene, alkyne, and tolyl groups, maximizing the Signal-to-Noise (S/N) ratio.

Step 3: System Suitability Testing (SST)

Inject the 100 µg/mL standard six times. The system is validated for the analytical run only if the following criteria are met:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • Tailing factor ( Tf​ ) 1.5.

  • Theoretical plates ( N ) 5000.

Step 4: Execution of Validation Runs

Execute the validation sequence in accordance with ICH Q2(R2) parameters, emphasizing a lifecycle-based approach to robustness and precision [3].

Comparative Validation Data: C18 vs. Phenyl-Hexyl

The table below summarizes the method validation results, objectively comparing the analytical performance of the two columns.

Validation Parameter (ICH Q2(R2))Acceptance CriteriaC18 Column (Standard)Phenyl-Hexyl Column (Optimized)Performance Verdict
Specificity (Resolution, Rs​ ) Rs​≥2.0 (Target vs. Homocoupled Impurity)1.4 (Co-elution observed)3.2 (Baseline separation)Phenyl-Hexyl Superior due to π−π selectivity.
Linearity Range R2≥0.999 5 - 150 µg/mL ( R2=0.998 )1 - 200 µg/mL ( R2=0.9998 )Phenyl-Hexyl Superior (Sharper peaks expand range).
Limit of Quantitation (LOQ) S/N≥10 2.5 µg/mL0.8 µg/mLPhenyl-Hexyl Superior (Higher sensitivity).
Method Precision (%RSD) ≤2.0% (n=6)1.8%0.6%Phenyl-Hexyl Superior (More consistent integration).
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.2%99.1% - 100.5%Equivalent (Both within acceptable limits).

Data Synthesis: The empirical data demonstrates that while a standard C18 column can retain the compound, it fails to achieve the critical baseline resolution ( Rs​<2.0 ) required for accurate impurity profiling. The Phenyl-Hexyl column leverages orthogonal π−π interactions to separate the target compound from structurally analogous impurities, resulting in a wider linear range, lower LOQ, and superior precision.

Workflow Visualization

Below is the lifecycle-based method development and validation workflow, grounded in ICH Q14 and Q2(R2) principles.

Workflow cluster_0 Column Selectivity Screening ATP Define Analytical Target Profile (ATP) Target: 2-[2-(4-methylphenyl)ethynyl]thiophene C18 C18 Column (Dispersive Hydrophobic) ATP->C18 PH Phenyl-Hexyl Column (π-π & Dipole Interactions) ATP->PH Opt Method Optimization (Mobile Phase: ACN/Water, T=30°C) C18->Opt PH->Opt Val ICH Q2(R2) Validation Parameters Opt->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc Final Validated Purity Assessment Method Spec->Final Lin->Final Acc->Final

Figure 1: Lifecycle-based HPLC method development and validation workflow per ICH Q14 and Q2(R2).

References

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines,[Link]

  • MDPI. "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles." Molecules,[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review,[Link]

Sources

Validation

evaluating electron mobility: 2-[2-(4-methylphenyl)ethynyl]thiophene vs standard polythiophenes

Evaluating Electron Mobility: 2-[2-(4-methylphenyl)ethynyl]thiophene vs. Standard Polythiophenes In the rapidly evolving fields of organic electronics and bioelectronics, organic semiconductors are increasingly utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Electron Mobility: 2-[2-(4-methylphenyl)ethynyl]thiophene vs. Standard Polythiophenes

In the rapidly evolving fields of organic electronics and bioelectronics, organic semiconductors are increasingly utilized in biological sensors and Organic Electrochemical Transistors (OECTs) to monitor cellular activity and facilitate drug screening[1]. For researchers and drug development professionals designing these devices, charge carrier mobility is the ultimate arbiter of performance.

While standard polythiophenes like poly(3-hexylthiophene) (P3HT) have long been the gold standard for p-type (hole) transport, they severely underperform in n-type (electron) applications. To overcome this, materials scientists are turning to highly conjugated small molecules. By comparing the polymeric benchmark P3HT against the small-molecule derivative 2-[2-(4-methylphenyl)ethynyl]thiophene , we can objectively evaluate how targeted structural modifications—specifically the introduction of rigid alkyne bridges—fundamentally alter charge transport mechanisms.

Mechanistic Causality: Molecular Structure and Charge Transport

As an application scientist, it is critical to understand why a material behaves the way it does, rather than just observing the output. The disparity in electron mobility between these two classes of materials comes down to molecular orbital energetics and solid-state packing.

The Polythiophene Paradigm: Hole Transport vs. Electron Trapping P3HT achieves excellent hole mobilities (up to 0.8 cm² V⁻¹ s⁻¹)[1] due to extended intrachain π -conjugation and highly ordered interchain π−π stacking[2]. However, its Lowest Unoccupied Molecular Orbital (LUMO) energy level is relatively shallow (approx. -3.0 eV). When electrons are injected into this high-energy LUMO, the resulting radical anions are thermodynamically unstable and are rapidly oxidized by ambient oxygen or quenched by water molecules. Furthermore, the torsional disorder inherent to polymer backbones creates localized deep trap states that immobilize electrons, rendering P3HT highly inefficient for n-type transport[1].

The Ethynyl-Thiophene Advantage: Lowering the LUMO Conversely, 2-[2-(4-methylphenyl)ethynyl]thiophene is a small molecule characterized by a thiophene ring coupled to a tolyl group via an ethynyl (alkyne) linker[3]. The sp-hybridized carbons of the ethynyl group provide a linear, sterically unhindered pathway for π -electron delocalization. This extended, planar conjugation effectively lowers the LUMO energy level (approaching -3.8 eV). A deeper LUMO significantly reduces the energy barrier for electron injection from standard metal electrodes and stabilizes the electron carriers against atmospheric degradation. Furthermore, unlike polymers that suffer from amorphous chain entanglement, these small molecules can self-assemble into highly ordered H-aggregates in the solid state, facilitating efficient intermolecular electron hopping with mobilities reaching up to 0.2 cm² V⁻¹ s⁻¹ in optimized crystalline films[4].

G M Charge Transport Mechanisms P Polythiophenes (e.g., P3HT) M->P S Ethynyl-Thiophenes (Small Molecules) M->S P1 Intrachain Conjugation P->P1 P2 Interchain π-π Stacking P->P2 S1 Highly Ordered H-Aggregation S->S1 S2 LUMO Lowering via Ethynyl Linkers S->S2

Fig 1. Divergent charge transport mechanisms between polymeric and small-molecule thiophenes.

Comparative Performance Data

The table below synthesizes the electronic and physical properties of both material classes, highlighting the trade-offs between processability and electron mobility.

PropertyPoly(3-hexylthiophene) (P3HT)2-[2-(4-methylphenyl)ethynyl]thiophene
Material Class PolymerSmall Molecule
Primary Transport p-type (Hole)n-type / Ambipolar
Hole Mobility ( μh​ ) 0.1 – 0.8 cm² V⁻¹ s⁻¹[1],[2]< 10⁻³ cm² V⁻¹ s⁻¹
Electron Mobility ( μe​ ) ~10⁻⁴ cm² V⁻¹ s⁻¹ (Trap-limited)~10⁻² – 0.2 cm² V⁻¹ s⁻¹ (Crystal-dependent)[4]
Estimated LUMO Level ~ -3.0 eV~ -3.8 eV
Processing Method Solution-processed (Spin-coating)Vacuum Thermal Evaporation / Solution
Solid-State Packing Interchain π−π stackingH-aggregation

Self-Validating Experimental Protocol: OFET Fabrication & Mobility Extraction

To objectively compare the electron mobility of these materials, we utilize a Top-Contact, Bottom-Gate (TCBG) Organic Field-Effect Transistor (OFET) architecture. The following protocol includes built-in validation steps to ensure data integrity.

Step 1: Substrate Preparation Clean heavily doped n-type Si wafers (acting as the gate) with a 300 nm thermally grown SiO₂ dielectric layer. Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) to reduce surface trap states and promote favorable molecular packing[2].

Step 2: Active Layer Deposition

  • P3HT: Spin-coat a 10 mg/mL solution in chloroform at 1500 RPM[2].

  • Ethynyl-thiophene: Deposit via vacuum thermal evaporation at a rate of 0.1 Å/s under high vacuum ( 10−6 Torr) to ensure the formation of highly ordered crystalline domains.

Step 3: Thermal Annealing Anneal both films at 100–150 °C for 30 minutes in a nitrogen-filled glovebox. This drives out residual solvent in the polymer and induces necessary crystallization in the small molecule film[2].

Step 4: Electrode Deposition Evaporate 40 nm of Aluminum (for optimal electron injection into the LUMO) or Gold through a shadow mask to define the source and drain contacts (Channel length L=50μm , width W=1.5mm )[2].

Step 5: Electrical Characterization & Self-Validation Measure the transfer ( ID​ vs VG​ ) and output ( ID​ vs VD​ ) characteristics using a semiconductor parameter analyzer under nitrogen conditions.

  • Critical Self-Validation Check: Before extracting mobility using the saturation regime equation ( ID​=2LW​Ci​μ(VG​−Vth​)2 ), you must verify the output curves. If the output curve is non-linear at low VD​ , contact resistance (a Schottky barrier) is dominating the device. Extracting mobility from a contact-limited device will yield artificially deflated values. Only proceed if the low- VD​ regime is strictly Ohmic.

G N1 Substrate Preparation (Si/SiO2, OTS treatment) N2 Active Layer Deposition N1->N2 N3A Spin-Coating (P3HT in Chloroform) N2->N3A N3B Thermal Evaporation (Ethynyl-Thiophene) N2->N3B N4 Thermal Annealing (Crystallization) N3A->N4 N3B->N4 N5 Electrode Deposition (Al or Au Source/Drain) N4->N5 N6 Electrical Characterization (Transfer & Output Curves) N5->N6

Fig 2. Standardized Top-Contact Bottom-Gate OFET fabrication workflow for mobility evaluation.

Sources

Comparative

elemental analysis and purity validation of synthesized 2-[2-(4-methylphenyl)ethynyl]thiophene

Elemental Analysis and Purity Validation of Synthesized 2-[2-(4-methylphenyl)ethynyl]thiophene: A Comparative Methodological Guide Introduction The synthesis of diarylalkynes, such as 2-[2-(4-methylphenyl)ethynyl]thiophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Elemental Analysis and Purity Validation of Synthesized 2-[2-(4-methylphenyl)ethynyl]thiophene: A Comparative Methodological Guide

Introduction

The synthesis of diarylalkynes, such as 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene), is a cornerstone in the development of organic semiconductors and active pharmaceutical ingredients (APIs)[1]. Because this compound is typically synthesized via transition-metal-catalyzed cross-coupling, the crude product inherently contains a complex matrix of organic and inorganic impurities. For drug development professionals, validating the purity of this compound requires strict adherence to the [2], which mandate the identification and qualification of impurities above specific dose-dependent thresholds[3]. This guide objectively compares purification strategies and analytical validation workflows, providing actionable, self-validating protocols for elemental and structural purity.

Synthesis and Impurity Profiling

The target molecule is synthesized via the Sonogashira coupling of 2-bromothiophene and 4-ethynyltoluene using Palladium/Copper or Iron-based catalytic systems[1]. Understanding the mechanistic origin of impurities is the first step in designing a robust validation workflow.

Causality of Impurities:

  • Organic Impurities: Trace oxygen ingress during the reaction causes Glaser-type oxidative homocoupling of the terminal alkyne, generating 1,4-bis(4-methylphenyl)buta-1,3-diyne. Unreacted starting materials may also persist[3].

  • Inorganic Impurities: Residual metal catalysts (Pd, Cu, or Fe), along with base salts (e.g., Cs₂CO₃ or amines), remain in the organic phase if aqueous workup is insufficient[2].

G SM Starting Materials 2-Bromothiophene + 4-Ethynyltoluene Reaction Sonogashira Coupling (Pd/Cu or Fe Catalysis) SM->Reaction Reagents & Base Crude Crude Mixture (Target + Byproducts) Reaction->Crude Workup Product Target Molecule 2-[2-(4-methylphenyl)ethynyl]thiophene Crude->Product Purification Impurities Impurities (Homocoupling, Metals) Crude->Impurities Removal

Synthesis and impurity generation workflow for 2-[2-(4-methylphenyl)ethynyl]thiophene.

Comparison of Purification Strategies

To achieve pharmaceutical-grade purity, the crude mixture must be rigorously purified. Table 1 compares standard silica gel chromatography against automated reverse-phase flash chromatography.

Table 1: Comparison of Purification Methods

FeatureTraditional Silica Gel Chromatography (Normal Phase)Automated Reverse-Phase Flash Chromatography (C18)
Mechanism Separation by polarity (adsorption).Separation by hydrophobicity (partitioning).
Homocoupling Removal Poor to Moderate. The diaryldiyne byproduct has a similar Rf value to the target alkyne on silica.Excellent. The diyne is significantly more hydrophobic and elutes much later than the target.
Trace Metal Removal Moderate. Silica can trap some metals, but column leaching often occurs.High. Aqueous mobile phases efficiently wash away inorganic salts and transition metals.
Reproducibility Low. Highly dependent on operator skill and manual fraction collection.High. UV-guided fractionation ensures consistent, automated purity.

Purity Validation Workflows: A Comparative Analysis

Once purified, the compound must undergo orthogonal validation to ensure no single analytical blind spot compromises the batch.

Elemental Composition: Classical CHNS vs. High-Resolution Micro-Analysis

Elemental analysis (EA) determines the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur[4].

  • Classical Combustion Analysis: Reliable but requires larger sample sizes (milligrams) and is prone to errors if the sample is not fully homogeneous.

  • High-Resolution Micro-Elemental Analysis: Utilizes dynamic flash combustion and GC-based separation of combustion gases (CO₂, H₂O, SO₂)[5]. It requires only 1-2 mg of sample and offers extreme precision (±0.3% of theoretical values)[4].

Causality: Why is EA critical here? While NMR proves structural connectivity, it cannot easily quantify inorganic salts or trapped non-protonated solvents. A deviation of >0.4% in Carbon or Sulfur indicates solvent trapping or catalyst contamination, immediately flagging the batch as non-compliant[6].

Organic Purity: HPLC-UV vs. GC-MS
  • HPLC-UV: The gold standard for quantifying non-volatile degradation products and homocoupled impurities. Using a gradient elution ensures that both polar salts and highly non-polar diynes elute with good resolution.

  • GC-MS: Ideal for identifying volatile impurities (e.g., unreacted 2-bromothiophene) and confirming the molecular weight of the target (m/z 198). However, thermal degradation of sensitive alkynes in the GC inlet can artificially lower the perceived purity. Therefore, HPLC-UV is preferred for final quantification.

G Purified Purified Compound EA Elemental Analysis (CHNS) Purified->EA Empirical Formula HPLC HPLC-UV / GC-MS (Organic Purity) Purified->HPLC Impurity Profiling ICP ICP-MS (Trace Metals) Purified->ICP Catalyst Residues Validation Final Validation (ICH Q3A Compliant) EA->Validation HPLC->Validation ICP->Validation

Integrated analytical validation workflow for pharmaceutical compliance.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution CHNS Elemental Analysis

This protocol utilizes a to verify the empirical formula (C₁₃H₁₀S)[5].

  • Sample Preparation: Dry the purified 2-[2-(4-methylphenyl)ethynyl]thiophene under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Causality: Residual moisture or solvents artificially inflate %H and depress %C/%S, leading to false validation failures[4].

  • Weighing: Using a microbalance, accurately weigh 1.500 mg of the sample into a tin capsule. Fold and crimp the capsule to seal out ambient air[5].

  • System Calibration (Self-Validation Step): Run a blank (empty tin capsule) to establish the baseline. Next, run a known standard (e.g., Sulfanilamide) to calculate the K-factor.

    • Validation Check: If the standard's measured values deviate by >0.3% from theoretical, halt the analysis and recalibrate the thermal conductivity detector (TCD).

  • Combustion: Drop the sample into the combustion reactor at 1000°C with a precise pulse of oxygen. The tin capsule creates an exothermic flash, driving the temperature to ~1800°C, ensuring complete destruction of the molecular structure[5].

  • Separation & Detection: The resulting gases (CO₂, H₂O, SO₂) pass over a copper reduction catalyst to remove excess oxygen, then separate via a GC column before TCD detection[5].

Protocol B: HPLC-UV Purity Assessment
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% TFA in Acetonitrile). Degas via sonication.

  • System Suitability Test (Self-Validation Step): Inject a reference standard mixture containing the target molecule and known impurities (e.g., 4-ethynyltoluene).

    • Validation Check: Ensure theoretical plates > 2000 and a tailing factor < 1.5. If criteria fail, purge the system or replace the guard column.

  • Sample Injection: Dissolve 1 mg of the sample in 1 mL of Acetonitrile. Inject 10 µL onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient Elution: Run a gradient from 40% B to 100% B over 15 minutes.

    • Causality: The gradient ensures that any polar residual starting materials elute early, while the highly non-polar homocoupled diyne impurity is forced off the column later, preventing carryover into the next run.

  • Detection: Monitor at 254 nm and 280 nm (alkyne chromophore). Integrate peak areas to determine relative purity.

Quantitative Data Summary

To pass validation, the synthesized batch must meet the theoretical thresholds outlined in Table 2.

Table 2: Expected Analytical Results for 2-[2-(4-methylphenyl)ethynyl]thiophene (C₁₃H₁₀S)

Analytical ParameterTheoretical / Target ValueAcceptable Limit (Pass Criteria)Implication of Failure
Carbon (%C) 78.75%78.45% - 79.05% (±0.3%)Values < 78.45% indicate inorganic salt contamination or trapped moisture.
Hydrogen (%H) 5.08%4.78% - 5.38% (±0.3%)Values > 5.38% indicate trapped water or protic solvents (e.g., ethanol).
Sulfur (%S) 16.17%15.87% - 16.47% (±0.3%)Deviations suggest incomplete combustion or structural degradation.
HPLC Purity (Area %) 100.0%≥ 99.5%Fails[2]; requires repurification.
Trace Pd/Cu/Fe (ICP-MS) 0 ppm< 10 ppmPotential toxicity; catalyst poisoning in subsequent synthetic steps.

References

  • TASIANINCH. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." tasianinch.com. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ich.org. Available at:[Link]

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." velp.com. Available at:[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." mt.com. Available at:[Link]

  • Elementar. "Elemental analysis: operation & applications." elementar.com. Available at:[Link]

  • ResearchGate. "Iron-catalysed Sonogashira Reactions." researchgate.net. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 2-[2-(4-methylphenyl)ethynyl]thiophene

Mechanistic Hazard Profiling: The Causality of Toxicity Handling structurally complex organic intermediates like 2-[2-(4-methylphenyl)ethynyl]thiophene (CAS: 80746-49-2) requires moving beyond generic safety sheets. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Hazard Profiling: The Causality of Toxicity

Handling structurally complex organic intermediates like 2-[2-(4-methylphenyl)ethynyl]thiophene (CAS: 80746-49-2) requires moving beyond generic safety sheets. As a laboratory professional, understanding the molecular liabilities of a compound dictates the operational logistics of its disposal.

The hazard profile of this diarylethyne derivative is driven by three distinct structural motifs:

  • Thiophene Ring Bioactivation: Thiophene is a recognized structural alert in medicinal chemistry. Cytochrome P450 enzymes metabolize the thiophene ring into highly reactive electrophilic intermediates—specifically thiophene S-oxides and epoxides ([1]). These reactive species can covalently bind to cellular macromolecules, leading to severe drug-induced hepatotoxicity. Consequently, any exposure route (inhalation of dust, dermal absorption) must be strictly mitigated.

  • Environmental Persistence: Thiophene derivatives are notoriously harmful to aquatic organisms. The addition of the lipophilic 4-methylphenyl (tolyl) group significantly increases the molecule's partition coefficient (Log Kow​ ), enhancing its potential for bioaccumulation in aquatic ecosystems and necessitating strict environmental isolation ([2]).

  • Combustion Byproducts: The presence of sulfur in the thiophene ring means that improper thermal degradation will release toxic sulfur oxides (SOx). This dictates that standard open-air burning or low-temperature incineration is strictly prohibited.

Quantitative Hazard Data & Operational Requirements

To ensure a self-validating safety system, all structural hazard data and corresponding engineering controls are summarized below.

Structural ComponentAssociated HazardCausality / MechanismRequired Engineering Control
Thiophene Ring Hepatotoxicity / Aquatic ToxicityCYP450-mediated bioactivation to S-oxides; high environmental persistence.Handle exclusively in a Class II Type B2 Biological Safety Cabinet or fume hood.
Ethynyl (Alkyne) Linker Reactivity / FlammabilityConjugated pi-system increases susceptibility to oxidative cleavage.Store away from strong oxidizing agents (e.g., perchlorates, nitrates).
Tolyl Group BioaccumulationIncreased lipophilicity drives cellular membrane penetration.Nitrile gloves (double-gloved); immediate segregation of contaminated wash water.
Sulfur Heteroatom Toxic Combustion GasThermal decomposition yields SO 2​ and SO 3​ .High-temperature incineration with alkaline scrubbers.

Experimental Protocols: Spill Management and Waste Disposal

The following protocols are designed as self-validating systems; each phase includes a verification step to ensure the procedure has been executed successfully before moving to the next.

Protocol A: Immediate Spill Management (Solid/Solution)

Causality: Because this compound is often handled as a solution in organic solvents (e.g., dichloromethane or DMSO) during drug development, spill management must address both the solvent's volatility and the solute's toxicity.

  • Isolation and Evacuation: Immediately clear the area of personnel not wearing appropriate PPE.

    • Validation: Ensure the laboratory's differential pressure monitor confirms negative pressure relative to the hallway.

  • Neutralization and Absorption: Cover the spill with an activated charcoal absorbent.

    • Causality: Activated charcoal is highly porous and effectively traps both the organic solvent vapors and the lipophilic diarylethyne molecules, preventing aerosolization ([3]). Do not use combustible materials like paper towels or sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and transfer it into a high-density polyethylene (HDPE) container with a secure, tightly closing lid.

  • Decontamination: Wash the spill area with a hypochlorite solution followed by soapy water to degrade any residual organic traces.

    • Validation: Swab the area and use a UV lamp (conjugated thiophenes often fluoresce under UV light) to verify the absolute absence of residual compound.

Protocol B: Routine Laboratory Waste Disposal

Causality: To prevent environmental contamination and ensure regulatory compliance, sulfur-containing organic waste must be segregated from standard halogenated or non-halogenated streams.

  • Waste Segregation: Collect all liquid waste (reaction filtrates, NMR samples) in a dedicated, chemically compatible container labeled "Non-Halogenated Organic Waste - Sulfur Containing." Solid waste (contaminated pipette tips, silica gel from chromatography) must be placed in a separate, puncture-resistant container.

  • Secondary Containment: Store all waste containers in a ventilated, explosion-proof flammables cabinet.

    • Validation: Inspect the secondary containment tray weekly for chemical compatibility and the absence of leaks.

  • Final Disposal (Incineration): Transfer the waste to a licensed hazardous waste management facility. The waste must be subjected to high-temperature incineration (>1000°C).

    • Causality: The facility must be equipped with an alkaline afterburner/scrubber system to neutralize the sulfur oxides (SOx) generated during the combustion of the thiophene ring, converting them into harmless sulfate salts ([2]).

Waste Segregation and Disposal Workflow

WasteWorkflow N1 2-[2-(4-methylphenyl)ethynyl]thiophene Waste Generated N2 Liquid Waste Stream (Organic Solvents) N1->N2 N3 Solid Waste Stream (PPE, Silica, Vials) N1->N3 N4 Segregation & EPA Labeling (Non-Halogenated, Sulfur-Containing) N2->N4 N3->N4 N5 Secondary Containment (Ventilated Flammables Cabinet) N4->N5 N6 High-Temperature Incineration (with Alkaline SOx Scrubbers) N5->N6

Workflow for the segregation and disposal of thiophene-derivative hazardous waste.

References

  • Dansette, P. M., et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, American Chemical Society, 11 July 2014. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiophene." NJ.gov, Feb. 2007. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-[2-(4-methylphenyl)ethynyl]thiophene

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as a mechanistic strategy designed to interrupt potential chemical toxicity pathways. Handling novel or sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as a mechanistic strategy designed to interrupt potential chemical toxicity pathways. Handling novel or specialized organic compounds like 2-[2-(4-methylphenyl)ethynyl]thiophene (also known as 2-(p-tolylethynyl)thiophene) requires a deep understanding of its structural liabilities to ensure absolute operational safety.

Below is your comprehensive, step-by-step procedural guide for the safe handling, reaction execution, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this compound poses a risk. 2-[2-(4-methylphenyl)ethynyl]thiophene is a synthetic diarylalkyne containing a thiophene moiety. While the internal alkyne provides relative stability compared to terminal alkynes, the primary toxicological concern stems from the thiophene ring.

If inhaled as a fine dust or absorbed dermally, thiophene derivatives undergo bioactivation in the liver via Cytochrome P450 (CYP450) enzymes. Quantum chemical studies demonstrate that CYP450 catalyzes both S-oxidation and epoxidation of the thiophene ring, forming highly electrophilic thiophene-S-oxide and thiophene epoxide metabolites [1]. The epoxidation process is highly exothermic (-23.24 kcal/mol) and kinetically favorable, leading to intermediates that can covalently bind to cellular macromolecules, inducing cytotoxicity and hepatotoxicity [1].

Therefore, our Personal Protective Equipment (PPE) and operational protocols are specifically engineered to achieve zero systemic absorption , focusing heavily on particulate control and dermal barrier integrity.

Quantitative Data & Hazard Metrics

The following table summarizes the physical properties and metabolic hazard metrics that dictate our handling strategy.

Property / MetricValue / DescriptionOperational Implication
Physical State Crystalline SolidDust generation is the primary inhalation risk.
Melting Point 68–70 °C [2]Stable at room temperature; avoid high heat to prevent decomposition.
Epoxidation Energy -23.24 kcal/mol (Exothermic) [1]Metabolites are highly reactive; strict zero-exposure required.
S-Oxidation Barrier 14.75 kcal/mol [1]Secondary metabolic pathway leading to systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Every piece of equipment chosen serves a specific mechanistic purpose to block the hazard pathways outlined above.

Protection CategoryRecommended EquipmentMechanistic Justification
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a hood. Blocks inhalation of crystalline dust, preventing pulmonary absorption and subsequent CYP450 bioactivation.
Hands Double-layered Nitrile Gloves (≥ 5 mil)Nitrile provides a robust barrier against non-polar organic solids. Double-gloving prevents micro-tear exposure during spatula handling.
Eyes Splash-proof Chemical Safety GogglesPrevents mechanical irritation from particulates and mucosal absorption.
Body Flame-resistant (FR) Lab Coat & Long PantsProtects against static discharge and dermal contact during the handling of the alkyne derivative.
Environment Chemical Fume Hood (80-120 FPM)Maintains negative pressure to capture airborne particulates during weighing and transfer.

Hazard Mitigation Pathway

G A 2-[2-(4-methylphenyl) ethynyl]thiophene B Systemic Absorption (Inhalation/Dermal) A->B Unprotected Handling F Standard PPE & Fume Hood A->F Protected Handling C CYP450 Metabolism (Liver) B->C D Toxic Metabolites (Epoxide & S-Oxide) C->D Bioactivation E Cytotoxicity / Hepatotoxicity D->E G Zero Exposure (Safe State) F->G

Fig 1: Mechanistic toxicity pathway of thiophene derivatives and PPE exposure mitigation.

Operational Workflow: Safe Handling & Reaction Setup

This self-validating protocol ensures that every action is verified for safety before proceeding to the next step.

Phase 1: Pre-Operational Readiness

  • Airflow Verification: Verify the fume hood flow rate is between 80-120 FPM using the digital monitor or a tissue-flutter test. Causality: Insufficient draft allows micro-particulates to escape into the breathing zone.

  • PPE Donning: Equip FR lab coat, safety goggles, and double nitrile gloves.

  • Static Dissipation: Ground all metal equipment (balances, spatulas) to prevent static discharge. Organic dusts can pose a deflagration risk if a spark occurs.

Phase 2: Weighing and Transfer

  • Vessel Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Transfer: Using a static-dissipative spatula, carefully transfer the crystalline solid to the boat. Causality: Slow, deliberate movements prevent the aerosolization of thiophene-containing particulates, mitigating inhalation risks.

  • Containment: Cap the source bottle immediately after use to prevent accidental spills.

Phase 3: Solubilization & Execution

  • Transfer to Reactor: Transfer the solid into the reaction vessel (e.g., a Schlenk flask).

  • Solvent Addition: Add the appropriate organic solvent (e.g., THF or DCM) via a syringe or addition funnel. Causality: Solubilizing the compound entirely eliminates the dust hazard, transitioning the risk profile from an inhalation hazard to a strictly splash hazard.

  • Reaction: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon). Monitor the reaction behind a blast shield if heating above 60 °C, as internal alkynes can undergo exothermic decomposition under extreme thermal stress.

Waste Disposal & Decontamination Plan

Standard safety protocols for structurally similar diarylalkynes dictate specific spill responses to prevent dust aerosolization [3].

  • Spill Response: If a solid spill occurs, do not dry sweep . Dry sweeping aerosolizes the toxic thiophene dust. Instead, cover the spill with a damp paper towel (using water or a mild solvent like isopropanol) to suppress dust. Carefully wipe up the material and place it in a sealed, labeled hazardous waste bag.

  • Decontamination: Wash the spill area and all contaminated spatulas/glassware with a compatible solvent (e.g., acetone), collecting the rinsate in a designated organic waste container.

  • Routine Disposal: Dispose of the compound and all contaminated consumables (gloves, paper towels) in a designated solid organic hazardous waste container. Liquid waste containing the dissolved compound must be routed to the non-halogenated organic waste stream (unless halogenated solvents were utilized in the reaction).

References

  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]

  • Title: Iron-catalysed Sonogashira Reactions Source: ResearchGate URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-methylphenyl)ethynyl]thiophene
Reactant of Route 2
Reactant of Route 2
2-[2-(4-methylphenyl)ethynyl]thiophene
© Copyright 2026 BenchChem. All Rights Reserved.